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  • Product: 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol
  • CAS: 693818-12-1

Core Science & Biosynthesis

Foundational

The Strategic Deployment of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinolin-4-ol scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-ol scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of fluorine-containing substituents, such as fluoro and trifluoromethyl groups, has become a key strategy in modern drug design to enhance metabolic stability, target affinity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the medicinal chemistry applications of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, a highly functionalized and promising heterocyclic building block. While public domain data on this specific isomer is emerging, this guide synthesizes established knowledge of the quinolin-4-ol core, the distinct roles of its substituents, and data from closely related analogs to present a comprehensive overview of its potential in drug discovery. We will explore its synthesis, physicochemical properties, and its application as a scaffold for developing novel therapeutic agents, particularly in the realms of kinase inhibition and anti-infective chemotherapy.

Introduction: The Quinolin-4-ol Scaffold and the Power of Fluorination

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The quinolin-4-one tautomer of quinolin-4-ol is a particularly important pharmacophore, frequently found in compounds targeting a variety of biological pathways.[4]

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[5][6] The trifluoromethyl group, in particular, is a potent electron-withdrawing group that can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8] It also increases lipophilicity, which can improve membrane permeability and cellular uptake.[2] The fluorine atom at the 8-position can influence the electronic properties of the quinoline ring system, potentially modulating the pKa of the quinolin-4-ol and influencing drug-receptor interactions.[9] The combination of these two fluorine-containing moieties on the quinolin-4-ol scaffold in 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol creates a unique building block with high potential for the development of novel, potent, and selective therapeutic agents.

Synthesis of the 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Core

The synthesis of functionalized quinolin-4-ols can be achieved through several established methods, most notably the Conrad-Limpach and Gould-Jacobs reactions.[4] For the specific synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, a plausible and adaptable approach would involve the condensation of a suitably substituted aniline with a β-ketoester, followed by thermal cyclization. A representative protocol is detailed below.

Experimental Protocol: Synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

This protocol is adapted from established methods for the synthesis of substituted quinolin-4-ols.[1][10]

Step 1: Synthesis of the β-Anilinoacrylate Intermediate

  • To a solution of 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • The reaction mixture is heated to reflux and stirred for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude ethyl 3-((2-fluoro-3-(trifluoromethyl)phenyl)amino)-4,4,4-trifluorobut-2-enoate.

Step 2: Cyclization to the Quinolin-4-ol

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature, typically around 250 °C, for 30-60 minutes to induce thermal cyclization. The reaction should be monitored by TLC for the formation of the desired product.

  • After completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of the solid product.

  • The precipitated solid is collected by filtration and washed with a non-polar solvent like hexane or diethyl ether to remove the high-boiling point solvent.

  • The crude 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol is then purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to yield the final product.

Characterization: The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Medicinal Chemistry Applications

The 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol scaffold is a versatile starting point for the synthesis of a diverse range of potential therapeutic agents. Its primary applications are anticipated in the fields of oncology, as kinase inhibitors, and in the development of novel anti-infective agents.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug discovery. The quinoline and quinazoline scaffolds are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors, including several FDA-approved drugs.[12][13]

The 4-aminoquinoline core, which can be readily synthesized from the 4-chloroquinoline derivative of our title compound, is a key pharmacophore in many kinase inhibitors. The nitrogen at position 1 of the quinoline ring typically forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.

Structure-Activity Relationship (SAR) Insights:

Based on extensive research on quinoline-based kinase inhibitors, we can infer the following SAR for derivatives of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol[11][14]:

  • The 4-Anilino Moiety: The 4-position of the quinolin-4-ol is readily converted to a 4-chloro group, which can then be displaced by various anilines. The substituents on this aniline ring are critical for potency and selectivity, as they project into the hydrophobic regions of the ATP-binding pocket.

  • The 7-Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group at the 7-position can influence the basicity of the quinoline nitrogen, potentially modulating the strength of the hinge-binding interaction.[15] Furthermore, this group can engage in favorable interactions within the kinase active site and enhance metabolic stability.[5]

  • The 8-Fluoro Group: The fluorine atom at the 8-position can also modulate the electronic properties of the quinoline ring and may form specific interactions with the target protein.

Illustrative Kinase Targets and Representative Data:

While specific data for 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol derivatives is not widely available, we can present representative data for analogous quinoline-based kinase inhibitors to illustrate their potential.

Compound ID Core Scaffold Key Substituents Target Kinase IC50 (nM)
Analog A 4-Anilinoquinoline7-methoxy, 6-substitutedEGFR10-50
Analog B 4-Anilinoquinoline7-trifluoromethyl, 4-anilino with solubilizing groupSGK150-100
Analog C 4-Phenoxyquinoline6,7-disubstitutedc-Met5-20

This table presents hypothetical yet plausible data based on published values for structurally related compounds to guide research efforts.[16][17]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.[11]

  • Materials: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of the test compounds in a suitable buffer.

    • In a 96-well plate, add the recombinant kinase, the substrate peptide, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specified time.

    • Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).

    • The luminescence or fluorescence is measured using a plate reader.

    • The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Workflow Diagrams:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 8-Fluoro-7-(trifluoromethyl) quinolin-4-ol Derivative Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.

SAR_Workflow Start Design & Synthesis of 8-Fluoro-7-(trifluoromethyl) quinolin-4-ol Analogs Assay In Vitro Kinase Inhibition Assays Start->Assay Data Analyze IC50 Data Assay->Data SAR Establish Structure- Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Anti-Infective Agents

The quinoline scaffold is also prominent in the field of anti-infective research. Fluoroquinolone antibiotics are a well-known class of drugs that target bacterial DNA gyrase and topoisomerase IV. While the core of our title compound differs from that of traditional fluoroquinolones, its derivatives have the potential to exhibit antibacterial, antifungal, or antiviral activity.[9]

The trifluoromethyl group can be advantageous in anti-infective drug design by enhancing the compound's ability to penetrate microbial cell walls and membranes.[5]

Potential Anti-infective Applications and Representative Data:

Compound Class Potential Target Example Organism MIC (µg/mL)
4-Aminoquinoline DerivativesDNA Gyrase / Topoisomerase IVStaphylococcus aureus1-16
Quinolin-4-ol AnalogsFungal Ergosterol BiosynthesisCandida albicans2-32
Substituted QuinolinesViral Polymerase / ProteaseInfluenza Virus5-50

This table presents hypothetical yet plausible data based on published values for structurally related compounds to guide research efforts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria), test compounds dissolved in a suitable solvent (e.g., DMSO), and 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, prepare serial dilutions of the test compounds in the growth medium.

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

8-Fluoro-7-(trifluoromethyl)quinolin-4-ol represents a highly promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of the 8-fluoro and 7-trifluoromethyl substituents imparts desirable physicochemical properties that are advantageous for drug design. While further research is needed to fully elucidate the potential of this specific isomer, the extensive body of literature on related quinoline derivatives strongly supports its application in the discovery of new kinase inhibitors for oncology and novel anti-infective agents. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this exciting and underexplored molecule. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IRCC. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Graphical illustration of different types of kinase inhibitors and their mode of action. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. PMC. [Link]

  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. Organic & Biomolecular Chemistry. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Quinoline derivatives.
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

  • Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties. PMC. [Link]

  • Integrating Graph Convolution and Attention Mechanism for Kinase Inhibition Prediction. MDPI. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • A novel graph convolutional neural network for predicting interaction sites on protein kinase inhibitors in phosphorylation. Nature. [Link]

  • Drug Discovery Patents. Charles River Laboratories. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • A novel graph convolutional neural network for predicting interaction sites on protein kinase inhibitors in phosphorylation. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Application Note: High-Purity Synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Executive Summary & Scientific Rationale The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Executive Summary & Scientific Rationale

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for fluoroquinolone antibiotics, CFTR modulators, and kinase inhibitors. The specific substitution pattern of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol presents unique electronic and steric properties. The 8-fluorine atom introduces metabolic stability and alters the pKa of the 4-hydroxyl group, while the 7-trifluoromethyl moiety provides a lipophilic anchor often critical for protein-ligand binding.

This protocol details a robust, scalable synthesis via the Gould-Jacobs reaction . Unlike transition-metal-catalyzed approaches (e.g., Buchwald-Hartwig), this classical thermal cyclization offers superior cost-efficiency and avoids heavy metal contamination, making it ideal for pharmaceutical intermediate production.

Key Mechanistic Insight: The starting material, 2-Fluoro-3-(trifluoromethyl)aniline , possesses a specific substitution pattern that dictates regioselectivity. The fluorine atom at the ortho position (C2 of aniline) blocks cyclization at that site, forcing the ring closure to occur exclusively at the para position relative to the trifluoromethyl group (C6 of aniline). This intrinsic "regio-lock" ensures high purity of the final 8-fluoro-7-(trifluoromethyl) isomer without the formation of regioisomeric byproducts.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into four logical phases:

  • Condensation: Formation of the anilinomethylene malonate.[1]

  • Cyclization: Thermal intramolecular electrophilic aromatic substitution.

  • Hydrolysis: Saponification of the ethyl ester.

  • Decarboxylation: Removal of the carboxyl group to yield the core pharmacophore.

SynthesisPathway SM 2-Fluoro-3-(trifluoromethyl)aniline (CAS 123973-25-1) Inter1 Enamine Intermediate (Diethyl 2-(((...)-amino)methylene)malonate) SM->Inter1 125°C, 1h - EtOH EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Inter1 Cyclized Ethyl 8-fluoro-7-(trifluoromethyl)- 4-hydroxyquinoline-3-carboxylate Inter1->Cyclized Dowtherm A 255°C, 2h (Cyclization) Acid 8-Fluoro-7-(trifluoromethyl)- 4-hydroxyquinoline-3-carboxylic acid Cyclized->Acid NaOH, H2O/EtOH Reflux (Saponification) Product 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol (Target) Acid->Product Diphenyl ether 260°C (Decarboxylation)

Figure 1: Step-wise synthetic pathway from aniline precursor to target quinolinol.

Safety & Handling Protocols

  • Thermal Hazard: The cyclization and decarboxylation steps require temperatures >250°C. Use a silicone oil bath or sand bath rated for 300°C. Standard mineral oil will smoke and degrade. Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) is the required solvent; ensure the fume hood sash is low to contain vapors.

  • Fluorinated Compounds: While the C-F bonds are stable, combustion of fluorinated materials can release HF. In case of fire, use standard extinguishing media but avoid inhaling smoke.

  • Base Handling: Hot sodium hydroxide (Step 3) is corrosive. Wear face shields during reflux and acidification steps.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

Reagents:

  • 2-Fluoro-3-(trifluoromethyl)aniline (1.0 eq)[2]

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

Procedure:

  • Charge a round-bottom flask with 2-Fluoro-3-(trifluoromethyl)aniline (e.g., 17.9 g, 100 mmol) and EMME (22.7 g, 105 mmol).

  • Equip the flask with a Dean-Stark trap or a simple distillation head to remove ethanol.

  • Heat the neat mixture to 125°C (oil bath temperature).

  • Stir for 1.5 - 2 hours . Ethanol will distill off.

  • Checkpoint: Reaction is complete when ethanol evolution ceases. TLC (Hexane/EtOAc 4:1) should show consumption of the aniline.

  • Cool slightly. The intermediate (diethyl 2-(((2-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)malonate) often solidifies upon cooling. It can be used directly in the next step without purification.

Phase 2: Thermal Cyclization (Gould-Jacobs)

Reagents:

  • Crude Enamine from Phase 1

  • Dowtherm A (approx. 5-10 volumes relative to starting material)

Procedure:

  • Pre-heat a flask containing Dowtherm A (e.g., 100 mL) to 255°C (reflux).

  • Add the crude enamine intermediate carefully in portions or as a hot solution in a minimal amount of Dowtherm A. Caution: Rapid addition causes foaming due to ethanol release.

  • Maintain reflux at 250–257°C for 2–3 hours .

  • Mechanism Check: The high temperature is strictly required to overcome the activation energy for the aromatic substitution on the electron-deficient fluorinated ring.

  • Cool the mixture to room temperature.

  • Dilute with n-hexane (approx. equal volume to Dowtherm A). The quinoline ester usually precipitates as a solid.

  • Filter the solid, wash extensively with hexane (to remove Dowtherm A), and dry.

    • Intermediate Product: Ethyl 8-fluoro-7-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate.

Phase 3: Saponification

Reagents:

  • Ethyl 8-fluoro-7-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol (co-solvent)

Procedure:

  • Suspend the ester in a mixture of Ethanol and 10% NaOH (1:2 ratio).

  • Reflux for 3 hours . The solid should dissolve as the sodium salt forms.

  • Cool to room temperature.

  • Acidify carefully with 2M HCl to pH 1–2.

  • The carboxylic acid will precipitate.[3] Filter, wash with water, and dry in a vacuum oven at 60°C.

Phase 4: Decarboxylation (Target Synthesis)

Reagents:

  • 8-Fluoro-7-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid

  • Diphenyl ether (solvent)

Procedure:

  • Suspend the carboxylic acid in diphenyl ether (5–10 volumes).

  • Heat rapidly to 255–260°C .

  • Observe gas evolution (CO₂). Maintain heat until effervescence ceases (typically 45–90 mins).

  • Cool the reaction mixture to ~50°C.

  • Pour into an excess of hexane or petroleum ether to precipitate the product.

  • Filter the crude solid.

  • Purification: Recrystallize from ethanol or DMF/Water mixture to obtain high-purity 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol .

Analytical Data & Validation

Expected Data Profile:

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDarkens if residual Dowtherm A remains.
Melting Point >200°CHigh MP is characteristic of 4-quinolones.
Mass Spec (ESI) [M+H]⁺ = 232.1Consistent with formula C₁₀H₅F₄NO.
¹H NMR (DMSO-d₆) δ ~7.5 - 8.5 ppm (aromatic)Look for doublet of doublets for H-5 and H-6.[4] H-2 (quinoline) appears as a singlet/doublet around 7.9-8.0 ppm.
¹⁹F NMR Two distinct signalsOne singlet (CF₃) at ~-60 ppm; one multiplet (Ar-F) at ~-120 ppm.

Troubleshooting Guide:

  • Problem: Low yield in cyclization (Step 2).

    • Root Cause:[5][3][6] Temperature too low (<250°C).

    • Solution: Ensure vigorous reflux of Dowtherm A. Insulate the flask neck with foil.

  • Problem: Product is oily/sticky after Step 4.

    • Root Cause:[5][3][6] Residual diphenyl ether.

    • Solution: Triturate vigorously with hexane or pentane. If persistent, perform a short column chromatography (DCM/MeOH).

  • Problem: Regioisomer contamination.

    • Analysis: Unlikely with 2-fluoro-3-CF3-aniline due to steric/electronic blocking at C2. If observed, check starting material purity (ensure it is not 4-fluoro-3-CF3-aniline).

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Grohe, K.; Heitzer, H. "Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie, 1987, 1987(1), 29–37. (Foundational work on fluoroquinolone synthesis).
  • ChemicalBook Entry. "Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate synthesis." (Provides precedent for the trifluoromethyl-substituted Gould-Jacobs conditions). Link

  • Sigma-Aldrich. "2-Fluoro-3-(trifluoromethyl)aniline Product Page." (Verification of Starting Material Availability). Link

  • Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." (Modern optimization of the thermal step). Link

Sources

Application

Application Note: High-Efficiency Chlorination of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

[1] Abstract & Strategic Overview This technical guide details the protocol for converting 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol to its corresponding 4-chloro derivative, 4-chloro-8-fluoro-7-(trifluoromethyl)quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

This technical guide details the protocol for converting 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol to its corresponding 4-chloro derivative, 4-chloro-8-fluoro-7-(trifluoromethyl)quinoline .[1]

This transformation is a critical step in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. The presence of strong electron-withdrawing groups (EWG) at the C7 (-CF₃) and C8 (-F) positions significantly deactivates the quinoline ring, reducing the nucleophilicity of the C4-hydroxyl group.[1] Consequently, standard neat POCl₃ reflux conditions often yield incomplete conversion or require excessive reaction times.

Key Technical Insight: This protocol utilizes catalytic N,N-Dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate in situ.[1] This modification lowers the activation energy, ensures complete conversion of the electron-deficient substrate, and allows for a cleaner impurity profile.

Chemical Mechanism & Reaction Pathway[2]

The reaction proceeds through an activation-elimination sequence.[1] The unreactive 4-hydroxyl group (tautomerizing with the 4-quinolone) is converted into a good leaving group (dichlorophosphate) via phosphorylation.[1]

Mechanistic Causality[1]
  • Activation: POCl₃ reacts with DMF to form the chloroiminium ion (Vilsmeier reagent).

  • Attack: The quinolin-4-ol oxygen attacks the electrophilic phosphorus (or the chloroiminium species), forming an activated intermediate.[1]

  • Substitution: Chloride ion attacks at C4, restoring aromaticity and expelling the phosphate leaving group.

  • Deactivation Challenge: The 7-CF₃ and 8-F groups pull electron density from the ring, destabilizing the developing positive charge in the transition state. The Vilsmeier catalyst compensates for this by providing a more electrophilic attacking species than POCl₃ alone.

Visualization: Reaction Mechanism

G Substrate 8-Fluoro-7-(trifluoromethyl) quinolin-4-ol Intermediate Activated Phosphorylated Intermediate Substrate->Intermediate O-Phosphorylation POCl3 POCl3 + cat. DMF Vilsmeier Vilsmeier Reagent (Active Species) POCl3->Vilsmeier In situ formation Vilsmeier->Intermediate Catalysis Transition Nucleophilic Attack (Cl- at C4) Intermediate->Transition Cl- Addition Product 4-Chloro-8-fluoro-7- (trifluoromethyl)quinoline Transition->Product Elimination of PO2Cl2-

Figure 1: Vilsmeier-Haack catalyzed chlorination mechanism for electron-deficient quinolines.[1]

Safety Assessment & Hazard Mitigation

DANGER: Phosphorus Oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water to release HCl and Phosphoric Acid.

HazardRisk DescriptionMitigation Strategy
Water Reactivity Violent exotherm; explosion risk upon quenching.[1]Never add water to POCl₃.[2][3][4] Quench by slowly adding reaction mixture to ice/water or (preferred) distill excess POCl₃ before quenching.[5]
Inhalation HCl gas generation causes severe respiratory damage.Perform all operations in a high-efficiency fume hood. Use a caustic scrubber (NaOH trap) for exhaust.
Thermal Runaway Reaction is exothermic.Add POCl₃ slowly at room temperature. Heat to reflux gradually.
Fluorinated Byproducts While C-F bonds are stable, extreme conditions could theoretically release HF (rare).Avoid using glass if HF evolution is suspected (not expected here). Standard glassware is acceptable.

Experimental Protocol

Materials & Stoichiometry
  • Substrate: 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol (1.0 equiv)[1]

  • Reagent: Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 equiv)[1]

    • Note: Excess POCl₃ acts as the solvent.

  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 - 0.5 equiv)[1]

  • Quenching: Crushed Ice, Saturated NaHCO₃ or 25% NH₄OH.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Drying: Ensure the starting quinolin-4-ol is completely dry.[1] Trace moisture consumes POCl₃ and generates HCl gas prematurely.

  • Charging: In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, add the quinolin-4-ol (e.g., 10.0 g).

  • Reagent Addition: Add POCl₃ (approx. 6-8 volumes relative to weight, e.g., 60-80 mL) to form a suspension.

  • Catalysis: Add catalytic DMF (approx. 5-10 drops per 10g substrate).[1] Observation: Slight bubbling or warming may occur.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂) or N₂ line. Heat the mixture to reflux (approx. 105-110°C) .

Phase 2: Monitoring
  • Timeline: The reaction typically completes in 2 to 4 hours .

  • IPC (In-Process Control): Monitor by TLC (System: 30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of the polar starting material (Rf ~ 0.1) and appearance of the non-polar product (Rf ~ 0.6-0.8).

    • Note: The starting material may streak on silica due to the acidic phenol/NH tautomer.

Phase 3: Workup (The "Distill-First" Method)

This method is safer and cleaner than direct quenching.[1]

  • Concentration: Once complete, cool the mixture to ~50°C. Connect the flask to a vacuum manifold and distill off the excess POCl₃ (trap the distillate in a cold trap).

    • Result: A thick, syrupy residue remains (the chlorophosphate salt).

  • Quenching:

    • Prepare a beaker with crushed ice and water (approx. 200 mL).

    • Dissolve the residue in a minimal amount of DCM (optional, to thin it) or add the residue dropwise onto the stirring ice. Do not add water to the residue. [4]

    • Maintain temperature < 20°C.

  • Neutralization: Slowly add saturated NaHCO₃ solution or 25% NH₄OH until pH reaches 7-8.

    • Why? Acidic conditions during extraction can lead to hydrolysis of the chloro-group back to the hydroxyl group.

Phase 4: Isolation[1]
  • Extraction: Extract the aqueous slurry with DCM (3 x 100 mL).

  • Washing: Wash combined organics with Brine (1 x 100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes) or recrystallization from Heptane/EtOAc.[1]

Visualization: Workflow Diagram

Workflow Start Start: Dry Substrate Reaction Add POCl3 + cat. DMF Reflux 105°C (2-4h) Start->Reaction Distillation Vacuum Distillation Remove excess POCl3 Reaction->Distillation IPC: Complete Quench Pour Residue onto Ice Neutralize with NaHCO3 Distillation->Quench Thick Residue Extraction Extract with DCM Wash with Brine Quench->Extraction Final Final Product (Solid/Oil) Extraction->Final

Figure 2: Step-by-step experimental workflow for safe isolation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Reaction Deactivated ring system (7-CF₃/8-F).Increase DMF catalyst load (up to 1.0 eq) or switch solvent to Toluene/Sulfolane to increase reflux temp (>120°C).
Reversion to SM Hydrolysis during workup.Ensure pH is neutralized (pH 7-8) quickly during quench.[1] Do not let the product sit in acidic aqueous solution.
Dark Tar Formation Thermal decomposition.[6]Lower bath temperature; ensure inert atmosphere (N₂); remove POCl₃ under vacuum rather than high heat.
Low Yield Product lost in aqueous phase.The product is lipophilic but protonated quinolines are water-soluble.[1] Ensure aqueous layer is basic (pH > 8) to deprotonate the quinoline nitrogen before extraction.

References

  • BenchChem. (2025).[6][7] Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Retrieved from [1]

  • Common Organic Chemistry. (2023). POCl3 Mechanism for Activated Chlorine Formation.[8][9] Retrieved from

  • National Institutes of Health (NIH). (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives. Bioorg Med Chem. Retrieved from

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Phosphorus Oxychloride.[2] Retrieved from

  • ResearchGate. (2014). Discussion on Chlorination using POCl3. Retrieved from [1]

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions on 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Scaffold The quinoline framework is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific scaffold, 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, presents a unique combination of functionalities that make it a highly valuable starting material for the synthesis of novel drug candidates. The strategic placement of a fluorine atom at the C8 position, activated by a potent electron-withdrawing trifluoromethyl group at the adjacent C7 position, renders the C8 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the principles governing nucleophilic substitution on this scaffold and detailed, field-proven protocols for its functionalization with common nucleophiles.

Core Principles: Understanding the Reactivity of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

The feasibility of nucleophilic aromatic substitution on 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol is underpinned by several key electronic and structural features:

  • Dual Activation of the C8 Position: The C8 carbon is activated towards nucleophilic attack by two powerful electron-withdrawing influences. Firstly, the trifluoromethyl (-CF₃) group at the C7 position exerts a strong inductive effect, significantly reducing the electron density at the ortho C8 position. Secondly, the nitrogen atom of the quinoline ring itself is electron-withdrawing, further polarizing the C-F bond and making the C8 carbon more electrophilic. This dual activation makes the C8-F bond the primary site for nucleophilic substitution.

  • The Role of the 4-Hydroxy Group: The 4-hydroxy group exists in a tautomeric equilibrium with its 4-quinolone form. While the hydroxyl group is generally considered electron-donating through resonance, which could slightly counteract the activation of the ring, the quinolone tautomer possesses a carbonyl group that contributes to the overall electron-deficient nature of the molecule. In the basic conditions often employed for SNAr reactions, the acidic 4-hydroxy proton can be deprotonated, forming a phenoxide-like species which can further influence the electronic properties of the ring. Care must be taken as this deprotonated form could potentially compete as a nucleophile in certain reaction conditions.

  • The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C8 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the adjacent trifluoromethyl group and the quinoline nitrogen. In the second, typically faster step, the fluoride ion is eliminated as the leaving group, restoring the aromaticity of the quinoline ring and yielding the substituted product.

Experimental Protocols

The following protocols are designed to be robust starting points for the nucleophilic substitution on 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary for specific substrates.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol with a variety of amine nucleophiles.

Materials:

  • 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

  • Amine of choice (e.g., piperidine, morpholine, aniline)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol (1.0 eq).

  • Add the amine nucleophile (1.5 - 2.0 eq) and the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).

  • Add anhydrous DMF or DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Stir the mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-amino-7-(trifluoromethyl)quinolin-4-ol derivative.

Protocol 2: Thiolation with Thiols

This protocol outlines the synthesis of 8-thioether-substituted quinolines.

Materials:

  • 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.2 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.3 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 8-(thioether)-7-(trifluoromethyl)quinolin-4-ol.

Protocol 3: O-Arylation/Alkylation with Alcohols/Phenols

This protocol describes the formation of 8-ether-substituted quinolines.

Materials:

  • 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

  • Alcohol or phenol of choice

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF or DMF.

  • Add the alcohol or phenol (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide/phenoxide.

  • Add a solution of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 8-alkoxy/aryloxy-7-(trifluoromethyl)quinolin-4-ol.

Data Presentation

The following table summarizes expected outcomes for the nucleophilic substitution on 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol with various nucleophiles, based on analogous reactions in the literature. Actual yields may vary depending on the specific nucleophile and optimized reaction conditions.

NucleophileReagents and ConditionsProduct TypeExpected Yield Range
PiperidineK₂CO₃, DMF, 100 °C8-(Piperidin-1-yl)-7-(trifluoromethyl)quinolin-4-ol75-90%
MorpholineDIPEA, DMSO, 110 °C8-(Morpholin-4-yl)-7-(trifluoromethyl)quinolin-4-ol70-85%
AnilineK₂CO₃, DMF, 120 °C8-(Phenylamino)-7-(trifluoromethyl)quinolin-4-ol50-70%
ThiophenolNaH, THF, 60 °C8-(Phenylthio)-7-(trifluoromethyl)quinolin-4-ol65-80%
MethanolNaH, THF, 80 °C8-Methoxy-7-(trifluoromethyl)quinolin-4-ol55-75%
PhenolCs₂CO₃, DMF, 100 °C8-Phenoxy-7-(trifluoromethyl)quinolin-4-ol60-75%

Visualization of the Reaction Mechanism and Workflow

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products Quinoline 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Attack Nucleophilic Attack on C8 Quinoline->Attack Nucleophile Nucleophile (Nu-H) Base Base Nucleophile->Base Deprotonation Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Addition Elimination Fluoride Elimination Meisenheimer->Elimination Aromatization Product 8-Substituted-7-(trifluoromethyl)quinolin-4-ol Elimination->Product Byproduct HF Elimination->Byproduct Base->Attack

Caption: General mechanism of the SNAr reaction on 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol.

Experimental_Workflow start Combine Reactants: - 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol - Nucleophile - Base - Solvent reaction Heat and Stir (Monitor by TLC/LC-MS) start->reaction workup Aqueous Workup (Water/Brine Wash) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration (Na₂SO₄/MgSO₄, Rotary Evaporator) extraction->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting

  • Low or No Reaction:

    • Insufficient Activation: Ensure the base is strong enough and the temperature is adequate. For less reactive nucleophiles, a higher temperature or a stronger base may be required.

    • Solvent Effects: Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

    • Steric Hindrance: Bulky nucleophiles may react slower. Increased reaction time or temperature might be necessary.

  • Side Product Formation:

    • Reaction with 4-OH group: Under strongly basic conditions, the 4-hydroxy group can be deprotonated and may act as a nucleophile, leading to side products. Using a milder base or protecting the hydroxyl group might be necessary in some cases.

    • Decomposition: Prolonged heating at high temperatures can lead to decomposition of starting materials or products. Careful monitoring of the reaction is crucial.

  • Incomplete Reaction:

    • Equilibrium: Some SNAr reactions can be reversible. Using an excess of the nucleophile can help drive the reaction to completion.

    • Deactivation of Nucleophile: Ensure the nucleophile is not being consumed by side reactions.

References

  • General Principles of Nucleophilic Aromatic Substitution

    • Title: Nucleophilic Arom
    • Source: Wikipedia
    • URL: [Link]

  • Reactivity of Fluoroquinolones

    • Title: Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
    • Source: Molecules (MDPI)
    • URL: [Link]

  • Synthesis and Reactions of Quinolones

    • Title: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions
    • Source: ResearchG
    • URL: [Link]

  • Application of SNAr in Heterocyclic Chemistry

    • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione
    • Source: ARKIVOC
    • URL: [Link]

Application

Application Notes and Protocols for the Synthesis of 4-Aminoquinolines from 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Introduction: The Significance of 4-Aminoquinolines in Modern Drug Discovery The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Aminoquinolines in Modern Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] The continued emergence of drug-resistant strains of pathogens necessitates the development of novel analogs with improved efficacy and safety profiles. The specific substrate, 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, presents a unique starting point for the generation of a new library of 4-aminoquinolines. The presence of the fluorine and trifluoromethyl groups can significantly modulate the physicochemical properties of the final compounds, potentially enhancing their biological activity and metabolic stability.[3][4]

This guide provides a comprehensive overview of the synthetic strategies for converting 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol to a variety of 4-aminoquinolines. We will delve into the mechanistic rationale behind the chosen synthetic routes and provide detailed, field-proven protocols for both the crucial intermediate step and the final amination.

Synthetic Strategy: A Two-Step Approach to Versatile 4-Aminoquinolines

The direct conversion of a 4-quinolinol to a 4-aminoquinoline is challenging. A more robust and widely adopted strategy involves a two-step process. The first step is the conversion of the 4-hydroxyl group into a more reactive leaving group, typically a chloride. The resulting 4-chloroquinoline is then susceptible to nucleophilic aromatic substitution (SNAr) by a primary or secondary amine to furnish the desired 4-aminoquinoline.[1]

Synthetic_Pathway Start 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Intermediate 8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline Start->Intermediate Chlorination (e.g., POCl₃) End 4-Amino-8-fluoro-7-(trifluoromethyl)quinoline Derivatives Intermediate->End Amination (SNAr or Buchwald-Hartwig)

Caption: Overall synthetic workflow for the conversion of the starting quinolinol to the target aminoquinolines.

Part 1: Chlorination of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

The conversion of the 4-hydroxyl group to a chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation due to its high efficiency.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol details the conversion of the starting quinolinol to its corresponding 4-chloro derivative.

Experimental Workflow:

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol and POCl₃ in a round-bottom flask. B Add a catalytic amount of DMF (optional, but can accelerate the reaction). A->B C Heat the mixture to reflux (typically 80-110 °C). B->C D Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. C->D E Cool the reaction mixture to room temperature. D->E F Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. E->F G Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the product. F->G H Filter the solid, wash with water, and dry under vacuum. G->H I Purify the crude product by recrystallization or column chromatography. H->I

Caption: Step-by-step workflow for the chlorination of the quinolinol.

Detailed Steps:

  • Reaction Setup: In a well-ventilated fume hood, combine 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol (1.0 eq) and phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of POCl₃ is 105.8 °C) and maintain the temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice. This is a highly exothermic and gas-evolving step and must be performed with caution.

  • Neutralization and Isolation: The resulting acidic solution is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or concentrated ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude 8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reagent/ParameterRecommended Quantity/ValueRationale
8-Fluoro-7-(trifluoromethyl)quinolin-4-ol1.0 equivalentStarting material
Phosphorus oxychloride (POCl₃)5-10 equivalentsReagent and solvent
N,N-Dimethylformamide (DMF)CatalyticAccelerates the reaction
Reaction Temperature100-110 °C (Reflux)To drive the reaction to completion
Reaction Time2-4 hoursTypical duration, monitor by TLC/LC-MS

Part 2: Amination of 8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline

With the activated 4-chloroquinoline in hand, the introduction of the amino side chain can be achieved through several methods. The most common is a nucleophilic aromatic substitution (SNAr) reaction. For more challenging substrates or to broaden the scope of accessible amines, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.

Protocol 2A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for a wide range of primary and secondary amines.

Experimental Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine 8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline, the desired amine, and a suitable solvent in a reaction vessel. B Add a base if the amine salt is not desired or to scavenge the HCl byproduct. A->B C Heat the mixture to the desired temperature (conventional or microwave heating). B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and remove the solvent under reduced pressure. D->E F Partition the residue between an organic solvent (e.g., ethyl acetate) and water. E->F G Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Caption: Step-by-step workflow for the SNAr amination of the 4-chloroquinoline.

Detailed Steps:

  • Reaction Setup: In a reaction vessel (e.g., a sealed tube for microwave heating or a round-bottom flask for conventional heating), combine 8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), the desired primary or secondary amine (1.1-2.0 eq), and a suitable solvent such as ethanol, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[5] If the amine is not used in excess, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) should be added to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture. For conventional heating, temperatures between 80-150 °C are typical. Microwave irradiation can significantly reduce reaction times, often to 15-60 minutes at temperatures between 120-180 °C.[6] Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography or recrystallization to afford the pure 4-aminoquinoline derivative.

Reagent/ParameterRecommended Quantity/ValueRationale
8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline1.0 equivalentSubstrate
Amine1.1-2.0 equivalentsNucleophile
Base (e.g., Et₃N, DIPEA)1.1-1.5 equivalents (if needed)HCl scavenger
SolventEthanol, NMP, DMSOReaction medium
Temperature (Conventional)80-150 °CTo drive the reaction
Temperature (Microwave)120-180 °CFor accelerated reaction rates
Protocol 2B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is particularly useful for less reactive amines or for achieving higher yields under milder conditions.[7][8]

Detailed Steps:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-2.5 eq). Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 4-aminoquinoline.

Reagent/ParameterRecommended Quantity/ValueRationale
8-Fluoro-4-chloro-7-(trifluoromethyl)quinoline1.0 equivalentSubstrate
Amine1.1-1.5 equivalentsNucleophile
Palladium Catalyst1-5 mol%Catalyst for C-N bond formation
Phosphine Ligand2-10 mol%Stabilizes the palladium catalyst
Base (e.g., NaOtBu)1.5-2.5 equivalentsActivates the amine
SolventToluene, Dioxane (anhydrous)Reaction medium
Temperature80-120 °CTo drive the reaction

Conclusion

The conversion of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol to a diverse array of 4-aminoquinolines is a highly achievable and valuable synthetic endeavor. The two-step process, involving an initial chlorination followed by either a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, provides a versatile platform for the generation of novel compounds for drug discovery and development. The choice between SNAr and Buchwald-Hartwig amination will depend on the reactivity of the chosen amine and the desired reaction conditions. Careful optimization of the reaction parameters will be key to achieving high yields and purity of the final products.

References

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - UCSF.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • 4-Amino-8-(trifluoromethyl)quinoline. Chem-Impex.
  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Cyclization

Executive Summary: The Deactivation Challenge Synthesizing 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol presents a specific kinetic challenge: the simultaneous presence of a fluorine atom at the C8 position and a trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deactivation Challenge

Synthesizing 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol presents a specific kinetic challenge: the simultaneous presence of a fluorine atom at the C8 position and a trifluoromethyl group at C7 creates a severely electron-deficient aromatic ring.

In the standard Gould-Jacobs reaction , the thermal cyclization step is an intramolecular electrophilic aromatic substitution (


). The electron-withdrawing nature of the 

and

groups increases the activation energy required for ring closure, often leading to incomplete conversion or competitive polymerization (tar formation) before the ring can close.

This guide outlines the High-Temperature Dilution Protocol (HTDP) to overcome this barrier, prioritizing kinetic control to favor cyclization over polymerization.

Phase 1: The Precursor Check (Critical Control Point)

Before attempting cyclization, you must validate the quality of your enamine intermediate (diethyl (((2-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)malonate).

The Issue: If the condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) is incomplete, unreacted aniline will polymerize rapidly at cyclization temperatures (


), creating a dark "tar" that traps your product.

QC Protocol:

  • TLC/LCMS: Ensure aniline content is

    
    .
    
  • Proton NMR: Verify the presence of the vinyl proton doublet (

    
    ) and the NH doublet (
    
    
    
    ).
  • Physical State: The precursor should ideally be a solid or a viscous, clear oil. If it is dark brown/black before cyclization, purify via recrystallization (EtOH/Hexane) or short silica plug filtration.

Phase 2: The Thermal Cyclization (HTDP Method)

The industry standard for this transformation is thermal cyclization in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

Experimental Protocol
ParameterSpecificationRationale
Solvent Dowtherm A (or Diphenyl Ether)Boiling point (

) matches the activation energy requirement.
Concentration 0.1 M to 0.2 M (High Dilution)Prevents intermolecular collisions that lead to polymerization.
Temperature

Must exceed

to drive the reaction on a deactivated ring.
Addition Mode Dropwise to Reflux CRITICAL: Do not mix cold. Add precursor into hot solvent.
Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a Dean-Stark trap (or short-path distillation head).

  • Pre-Heat: Charge the flask with Dowtherm A (90% of total volume). Heat to a rolling reflux (

    
    ).
    
  • Preparation: Dissolve/suspend your enamine precursor in the remaining 10% of Dowtherm A (warm if necessary to solubilize).

  • The "Slow Feed": Add the precursor solution dropwise to the boiling solvent over 45–60 minutes .

    • Why? This keeps the instantaneous concentration of the uncyclized intermediate low, statistically favoring the intramolecular ring closure over intermolecular polymerization.

  • Ethanol Removal: The reaction produces ethanol as a byproduct. The high temperature will flash-distill this off. Ensure your apparatus allows ethanol to escape (Dean-Stark or open valve) to drive the equilibrium forward (Le Chatelier’s principle).

  • Duration: Maintain reflux for 30–60 minutes after addition is complete. Monitor by TLC (product is usually highly fluorescent under UV 254/365 nm).

Phase 3: Workup & Purification

Direct crystallization is the most effective purification method for quinolin-4-ols.

  • Cooling: Allow the mixture to cool slowly to room temperature. The product often precipitates as the solubility decreases.

  • Precipitation: If no solid forms, dilute the reaction mixture with n-Heptane or Diethyl Ether (ratio 1:1 or 1:2 relative to Dowtherm volume). This breaks the solubility of the polar quinolone in the non-polar Dowtherm.

  • Filtration: Filter the solid.[1]

  • Washing: Wash the cake copiously with:

    • Heptane (to remove Dowtherm).

    • Acetone (cold) or Ethanol (cold) to remove impurities.

  • Drying: Vacuum dry at

    
    .
    

Visualizing the Process

Figure 1: Reaction Mechanism & Critical Pathways

GouldJacobs Aniline 2-Fluoro-3-(trifluoromethyl)aniline Enamine Enamine Intermediate (Check Purity!) Aniline->Enamine Condensation (-EtOH) EMME Diethyl ethoxymethylenemalonate EMME->Enamine Transition Transition State (High Activation Energy) Enamine->Transition Heat (>250°C) Dowtherm A Cyclized Quinoline Ester Transition->Cyclized -EtOH (Remove via Distillation) Tar Polymer/Tar (Side Reaction) Transition->Tar Low Temp or High Conc. Product 8-Fluoro-7-(trifluoromethyl) quinolin-4-ol Cyclized->Product Hydrolysis & Decarboxylation

Caption: The critical divergence point is the Transition State. High dilution and high temperature favor the green path (Cyclization); low temperature or high concentration favors the red path (Tar).

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Black Tar / No Precipitate Polymerization dominated cyclization.1. Use the "Slow Feed" method (dropwise addition).2. Ensure solvent is at a rolling boil (

) before addition.
Starting Material Remains Temperature too low .The ring is deactivated. Ensure you are using Dowtherm A or Diphenyl Ether , not a lower boiling solvent like Tetralin or PEG.
Low Yield (<30%) Equilibrium Stagnation .Ethanol is not escaping. Ensure the apparatus allows volatile byproducts to distill off.
Product is "Sticky" Residual Solvent .Dowtherm A is hard to remove. Wash the filter cake thoroughly with Heptane or Toluene followed by a Hexane rinse.
Regioisomer Contamination Incorrect Cyclization .While rare for this specific aniline (C6 is the only open ortho site), ensure the starting aniline is isomerically pure (2-fluoro-3-trifluoromethyl).

Advanced Alternative: Acid-Mediated Cyclization

If thermal cyclization consistently fails due to decomposition, you may attempt an acid-mediated route (Conrad-Limpach variation or Eaton's Reagent), though this is generally less scalable for this specific substrate.

  • Reagent: Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).
    
  • Conditions: Heat enamine in Eaton's reagent at

    
     for 2–4 hours.
    
  • Warning: The

    
     group is generally stable, but strong acidic conditions can sometimes lead to hydrolysis or side reactions. This is a "Plan B."
    

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines: A New Synthesis of Quinolone Antibiotics. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis).
  • Li, J. J. (2014). Gould–Jacobs Reaction.[1][2][3][4][5] In: Name Reactions. Springer, Cham.

  • Dow Chemical Company. (n.d.). DOWTHERM A Heat Transfer Fluid Product Technical Data.[6] (Verifying solvent thermal stability up to

    
    ). 
    

Sources

Optimization

solubility issues of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol in NMR solvents

Introduction This technical support guide addresses a significant and recurring challenge encountered by researchers: the poor solubility of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol in common deuterated solvents for Nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide addresses a significant and recurring challenge encountered by researchers: the poor solubility of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol in common deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its unique chemical architecture, this compound presents a classic case of conflicting solubility characteristics, making standard sample preparation protocols ineffective.

The structural features of this molecule—a planar, aromatic quinolin-4-ol core capable of strong hydrogen bonding and π-π stacking, combined with two highly lipophilic and electron-withdrawing fluorinated substituents—create a high crystal lattice energy. Overcoming this energy to achieve dissolution is non-trivial. This guide provides a logical, step-by-step approach to systematically troubleshoot and resolve these solubility issues, grounded in the physicochemical principles governing molecular interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What specific structural features of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol cause its poor solubility?

Answer: The solubility behavior of this compound is dictated by a combination of four key factors, which often work in opposition, making it difficult to find a single ideal solvent.

  • Keto-Enol Tautomerism: The quinolin-4-ol system exists in a tautomeric equilibrium with its keto form, 8-fluoro-7-(trifluoromethyl)-1H-quinolin-4-one.[1][2] This allows the molecule to act as both a hydrogen bond donor (from the -OH or -NH) and an acceptor (at the N or C=O). This duality promotes strong, directional intermolecular hydrogen bonding in the solid state, creating a highly stable crystal lattice that is difficult for solvents to disrupt.

  • Lipophilic Fluorinated Substituents: The trifluoromethyl (CF3) group is intensely lipophilic (fat-loving) and a powerful electron-withdrawing group.[1] The fluorine atom at the 8-position further contributes to this effect. These groups resist interaction with polar solvents and favor "fluorophilic" interactions, which can lead to aggregation.

  • Planar Aromatic Core: The rigid, planar quinoline ring system is prone to strong intermolecular π-π stacking interactions. This is another major contributor to high lattice energy, essentially causing the molecules to stack like plates, an arrangement that solvents struggle to penetrate.

  • High Crystal Lattice Energy: The combination of strong hydrogen bonding and efficient π-π stacking results in a thermodynamically stable solid state. A solvent must provide enough energy upon solvation (through favorable solute-solvent interactions) to overcome this lattice energy. For this molecule, few solvents can simultaneously satisfy the needs of the polar, H-bonding core and the lipophilic, fluorinated periphery.

Q2: My compound will not dissolve in Chloroform-d (CDCl3) or other common non-polar solvents. Why is this expected?

Answer: This is entirely expected due to a fundamental mismatch in polarity. Solvents like CDCl3 and benzene-d6 are effective at dissolving non-polar or moderately polar compounds.[3]

  • Causality: The quinolin-4-ol portion of your molecule is highly polar and requires strong hydrogen bond interactions for solvation. CDCl3 is a very poor hydrogen bond acceptor and not a donor. It cannot form the strong interactions necessary to break apart the hydrogen-bonded network of the solute molecules in the crystal lattice. While it might weakly interact with the fluorinated parts of the molecule, this is insufficient to overcome the dominant intermolecular forces, resulting in insolubility.

Q3: I tried dissolving the compound in DMSO-d6, the "universal" NMR solvent, and it still failed to dissolve completely, or it crashed out over time. What's happening?

Answer: This is the most common and frustrating scenario for this class of compounds. While DMSO-d6 is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, its failure points to the exceptionally high lattice energy of your compound.[3]

  • Mechanism of Failure:

    • Insufficient H-Bond Donation: DMSO-d6 is only a hydrogen bond acceptor. It cannot provide the donor interactions that may be needed to fully solvate the keto-enol tautomers and disrupt the solute's H-bond network.

    • Lipophilic Resistance: The lipophilic CF3 and F substituents can effectively "shield" parts of the molecule, repelling the highly polar DMSO and preventing efficient solvation of the entire structure.

    • Kinetic vs. Thermodynamic Solubility: You may achieve a supersaturated, metastable solution through heating or sonication, which then "crashes out" as it returns to a lower energy state (the solid precipitate). This indicates you are exceeding the thermodynamic solubility limit.

Troubleshooting Workflow: A Systematic Approach to Solubilization

When initial attempts with a single solvent fail, a systematic workflow is essential. The following guide provides a tiered approach, starting with simple physical methods and progressing to more advanced chemical modifications of the solvent environment.

Tier 1: Initial Physical Intervention

This initial troubleshooting workflow should be attempted before moving to more complex solvent systems.

G cluster_0 start Start: Add ~5 mg of compound to 0.6 mL DMSO-d6 vortex Vortex at room temperature for 2 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate the sample in a water bath for 10-15 minutes check1->sonicate No success Success: Acquire NMR spectrum. Note preparation method. check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gently heat the sample (40-50°C) with a heat gun while vortexing intermittently. CAUTION: Do not boil. check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 check3->success Yes fail Insoluble: Proceed to Tier 2 (Mixed Solvents) check3->fail No G cluster_mol cluster_labels cluster_h_anchor cluster_l_anchor cluster_p_anchor mol h_bond Polar H-Bonding Region (Quinolin-4-ol Core) - Favors polar, protic solvents - Prone to self-association lipo Lipophilic / Fluorophilic Region (CF3 and F substituents) - Favors non-polar or fluorinated solvents - Repels polar solvents like water/DMSO pi_stack Planar Aromatic System - Prone to π-π stacking - Contributes to high lattice energy h_anchor h_anchor l_anchor l_anchor p_anchor p_anchor

Caption: Diagram illustrating the distinct chemical regions of the molecule governing its solubility.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Katayama, S., & Akahori, Y. (1977). SOLVENT EFFECTS ON NMR SPECTRA OF 8-HYDROXYQUINOLINE DILUTION COEFFICIENTS. Chemistry Letters, 6(5), 503. Retrieved from [Link]

  • Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 59–67. Retrieved from [Link]

Sources

Troubleshooting

resolving regioisomers in the synthesis of 7-trifluoromethyl quinolines

Welcome to the technical support center for the synthesis of 7-trifluoromethyl quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of qui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-trifluoromethyl quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline synthesis, with a specific focus on controlling regioselectivity. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you resolve common issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 5- and 7-trifluoromethyl quinoline regioisomers?

A1: The formation of a regioisomeric mixture is a common challenge when using meta-substituted anilines, such as 3-(trifluoromethyl)aniline, in classical quinoline syntheses like the Combes, Doebner-von Miller, or Skraup reactions.

The root of this issue lies in the directing effects of the trifluoromethyl (-CF3) group during the key electrophilic aromatic substitution (cyclization) step. The -CF3 group is strongly electron-withdrawing and acts as a meta-director. In the context of 3-(trifluoromethyl)aniline, this means it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the positions meta to itself (positions 2, 4, and 6).

In a typical reaction, such as the Combes synthesis, the aniline reacts with a β-diketone to form an enamine intermediate.[1] This intermediate then undergoes an acid-catalyzed intramolecular cyclization. The two positions on the aniline ring available for this cyclization are C2 and C6.

  • Attack at C2: Leads to the formation of the 5-trifluoromethyl quinoline isomer.

  • Attack at C6: Leads to the formation of the desired 7-trifluoromethyl quinoline isomer.

Because both C2 and C6 are ortho to the directing amino group, both pathways are electronically feasible, often resulting in a mixture of the two regioisomers. The final ratio is a delicate balance of steric hindrance and electronic effects.

Caption: Competing pathways in quinoline synthesis leading to regioisomers.

Q2: How can I improve the regioselectivity of my reaction to favor the 7-trifluoromethyl quinoline isomer?

A2: Optimizing regioselectivity requires a multi-faceted approach involving careful selection of the synthetic route, reaction conditions, and catalysts.

While achieving perfect selectivity can be difficult, the following strategies can significantly shift the product ratio in favor of the 7-isomer.

Troubleshooting & Optimization Strategies:

  • Choice of Synthetic Method:

    • Friedländer Synthesis: This method offers superior regiocontrol if a suitable ortho-aminoaryl ketone or aldehyde precursor is available. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3] Since the connectivity is predetermined by the starting materials, it avoids the ambiguity of the cyclization step inherent in methods like the Combes or Skraup syntheses.

    • Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds.[4][5] Modifying the carbonyl partner can sometimes influence the regiochemical outcome. For instance, using γ-aryl-β,γ-unsaturated α-ketoesters has been shown to reverse the standard regioselectivity in some cases.[6][7]

  • Reaction Conditions: The choice of acid catalyst and temperature can be critical. Strong acids like polyphosphoric acid (PPA) or sulfuric acid are often used to promote the cyclodehydration step.[1]

    • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer.[8] It is advisable to monitor the reaction at different temperatures by TLC or LC-MS to find the optimal balance.

    • Catalyst: The bulkiness of the acid catalyst can influence selectivity. A bulkier acid may sterically hinder the attack at the more crowded C2 position, thereby favoring the formation of the 7-isomer. Lewis acids (e.g., SnCl4, Sc(OTf)3) can also be employed and may offer different selectivity profiles compared to Brønsted acids.[4][8]

ParameterConditionRationale & Expected Outcome
Synthetic Route Friedländer SynthesisHigh Selectivity. The regiochemistry is pre-determined by the starting 2-amino-4-(trifluoromethyl)benzaldehyde/ketone.
Catalyst Polyphosphoric Acid (PPA)Can favor 7-isomer. PPA is a viscous and bulky medium which can sterically disfavor cyclization at the more hindered C2 position.
Temperature Incremental IncreaseVariable. Systematically increase from a lower temperature (e.g., 80 °C) to a higher one (e.g., 140 °C) and analyze aliquots to find the optimal isomer ratio.
Reactant Structure Bulky β-diketoneMay improve selectivity. Increasing the steric bulk on the diketone can further disfavor the transition state leading to the 5-isomer.[9]
Q3: What are the best methods to separate the 5- and 7-trifluoromethyl quinoline isomers?

A3: Separation of these closely related isomers typically relies on their slight differences in polarity and crystal packing, making flash column chromatography and recrystallization the methods of choice. [10][11]

Protocol 1: Isomer Separation by Flash Column Chromatography

This is often the most reliable method for separating regioisomers on a laboratory scale.

Step-by-Step Methodology:

  • TLC Analysis: First, develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good system will show clear separation between the two isomer spots. Start with a non-polar solvent system like Hexane/Ethyl Acetate (9:1) and gradually increase the polarity.

  • Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude product mixture.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system developed during TLC analysis. The less polar isomer (often the 7-isomer, but this must be confirmed analytically) will typically elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.

Solvent System (Hexane:Ethyl Acetate)Typical Observation
95:5Good starting point for initial separation.
90:10May be needed to move more polar isomers.
80:20Use if compounds are showing low Rf values.

Protocol 2: Fractional Recrystallization

If the isomers have sufficiently different solubilities in a particular solvent, recrystallization can be an effective and scalable purification technique.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of small amounts of the isomeric mixture in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) at room temperature and upon heating.

  • Dissolution: Dissolve the crude mixture in the minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Crystallization: One isomer may crystallize out preferentially.

  • Isolation & Analysis: Collect the crystals by filtration. Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the efficiency of the separation. Multiple recrystallization steps may be necessary.

Q4: How can I definitively identify and quantify the ratio of my regioisomers?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and a chromatographic technique like Gas Chromatography (GC) or HPLC provides a robust workflow for both structural confirmation and accurate quantification.

Analytical Workflow:

Caption: Workflow for identification and quantification of regioisomers.

1. NMR Spectroscopy (Identification & Quantification)

NMR is indispensable for distinguishing between the 5- and 7-trifluoromethyl quinoline isomers.

  • ¹H NMR: The protons on the benzene portion of the quinoline ring will have distinct chemical shifts and coupling patterns.

    • 7-CF₃ Isomer: Expect to see a proton at C8 that is a singlet (or a narrow doublet due to long-range coupling) and a proton at C5 that is a doublet coupled to the proton at C6.

    • 5-CF₃ Isomer: Expect to see a proton at C6 that is a doublet of doublets (coupled to both C7 and C8 protons) and a proton at C8 that is a doublet coupled to the proton at C7.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for quantifying fluorine-containing compounds.[12][13][14]

    • Simplicity: The spectrum is often very simple, with a single peak (singlet) for each -CF3 group in a different chemical environment.

    • Wide Chemical Shift Range: The large chemical shift dispersion reduces the chance of signal overlap.[12][15]

    • Accurate Quantification: The ratio of the isomers can be determined directly by integrating the respective singlets in the ¹⁹F NMR spectrum. This method is often more accurate than ¹H NMR for quantification because there are no overlapping signals.[13][14]

2. Gas Chromatography (GC) or HPLC (Quantification)

For the most accurate quantification, a chromatographic method that achieves baseline separation of the isomers is ideal.

Step-by-Step Methodology:

  • Method Development: Develop a GC or HPLC method that separates the two isomers. For GC, a standard non-polar column (e.g., DB-5) is often a good starting point. For HPLC, both normal-phase and reverse-phase methods can be explored.[16][17]

  • Injection: Inject a diluted sample of the crude mixture.

  • Integration: Integrate the area of the two separated peaks. The ratio of the peak areas directly corresponds to the ratio of the isomers in the mixture.

This combination of NMR for structural verification and chromatography for precise quantification provides a complete picture of your reaction outcome.

References

  • Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Available from: [Link]

  • Organic Chemistry Portal. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Available from: [Link]

  • PubMed. (n.d.). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Available from: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • PMC. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Available from: [Link]

  • ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. Available from: [Link]

  • Google. (n.d.). Combes quinoline synthesis.
  • PubMed. (2013). Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents. Available from: [Link]

  • PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available from: [Link]

  • PMC. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Available from: [Link]

  • Google. (n.d.). Preparation and Properties of Quinoline.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available from: [Link]

  • Google. (n.d.). Combes Quinoline Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Available from: [Link]

  • ACS Publications. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Available from: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Available from: [Link]

  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Available from: [Link]

  • ResearchGate. (2025). A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines | Request PDF. Available from: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Available from: [Link]

  • PMC. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Available from: [Link]

  • Semantic Scholar. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available from: [Link]

  • ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Available from: [Link]

  • PubMed. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Available from: [Link]

  • ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Available from: [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Thermal Cyclization for Fluoro-Quinoline Intermediates

Welcome to the technical support center for the synthesis of fluoro-quinoline intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluoro-quinoline intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of thermal cyclization reactions. The quinoline core, particularly when fluorinated, is a privileged scaffold in modern pharmaceuticals, and mastering its synthesis is critical.

This resource moves beyond simple protocols to explain the underlying principles governing these reactions. We will address common challenges, provide evidence-based solutions, and offer detailed experimental workflows to enhance the success and reproducibility of your work.

Part 1: Foundational Concepts & Core Mechanisms

This section addresses the fundamental questions regarding the thermal cyclization step, a cornerstone of many classical quinoline syntheses.

Q1: What is the primary mechanism of thermal cyclization in fluoro-quinoline synthesis, and why are high temperatures required?

A1: The most common route employing a dedicated thermal cyclization step is the Gould-Jacobs reaction . This method proceeds in two key stages:

  • Condensation: A substituted aniline (in this case, a fluoroaniline) reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This initial step is a nucleophilic substitution that forms an anilidomethylenemalonate intermediate. It is typically performed at moderate temperatures (100-130 °C).[1]

  • Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system. This intramolecular reaction has a significant energy barrier and requires temperatures often exceeding 250 °C to proceed efficiently.[1][2] The high thermal energy facilitates the formation of the fused heterocyclic ring, which is the rate-determining step of the synthesis.[2]

The overall mechanism, from aniline to the cyclized quinoline core, is a robust pathway for generating 4-hydroxyquinoline derivatives, which exist predominantly in their 4-oxo tautomeric form (4-quinolones).[3][4]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway cluster_step1 Step 1: Condensation (100-130 °C) cluster_step2 Step 2: Thermal Cyclization (>250 °C) cluster_step3 Step 3: Post-Processing A Fluoroaniline + Alkoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B - EtOH C 6-Electron Electrocyclization B->C D Cyclized Intermediate (4-Hydroxyquinoline Ester) C->D - EtOH E Saponification (Hydrolysis) D->E F Decarboxylation E->F G Final 4-Quinolone Product F->G

Caption: Workflow of the Gould-Jacobs synthesis.

Q2: How does the Conrad-Limpach synthesis differ, and what determines the final product?

A2: The Conrad-Limpach synthesis also relies on thermal cyclization but starts with an aniline and a β-ketoester (e.g., ethyl acetoacetate).[4] The critical distinction is that reaction conditions dictate the regiochemical outcome.[5][6]

  • Kinetic Control (Lower Temp, < 100 °C): The aniline preferentially attacks the more reactive keto-carbonyl group of the β-ketoester. Subsequent thermal cyclization (at ~250 °C) yields the 4-quinolone product.[2][7]

  • Thermodynamic Control (Higher Temp, > 140 °C): At higher initial temperatures, the reaction favors the formation of a more stable anilide intermediate via attack at the ester group. Cyclization of this intermediate leads to the 2-quinolone product.

For synthesizing fluoroquinolone antibacterials, which are typically 4-quinolone derivatives, the kinetically controlled pathway is employed.[7]

Part 2: Optimizing Critical Reaction Parameters

Successful cyclization hinges on the careful control of several experimental variables.

Q3: What is the optimal temperature range for thermal cyclization, and what are the risks of deviation?

A3: The cyclization step is highly temperature-dependent.

  • Optimal Range: The generally accepted temperature for efficient thermal cyclization is 250-260 °C .[2][4] This provides sufficient energy to overcome the activation barrier for the electrocyclization.

  • Risks of Insufficient Temperature: Below this range, the reaction rate drops significantly, leading to incomplete conversion and very low yields. The starting intermediate may be recovered, or the reaction may stall entirely.[2]

  • Risks of Excessive Temperature/Time: While high heat is necessary, prolonged heating or excessively high temperatures (>300 °C) can be detrimental. It can lead to the degradation of the desired product and the formation of unwanted side products through decarboxylation or other decomposition pathways.[8][9]

ParameterRecommended RangeConsequence of Low ValueConsequence of High Value
Condensation Temp. 100 - 130 °CIncomplete intermediate formationPotential side reactions
Cyclization Temp. 250 - 260 °CLow to no product yield[2]Product degradation, side reactions[8]
Microwave Temp. 250 - 300 °CSub-optimal reaction rateIncreased pressure, decarboxylation[8]

Q4: How critical is solvent choice for the thermal cyclization step?

A4: Solvent choice is arguably one of the most critical factors for achieving high yields. Early attempts at performing the cyclization neat (without solvent) resulted in very poor yields (<30%).[4][9]

The ideal solvent must be:

  • High-Boiling: It must remain liquid and stable at the required 250 °C+.

  • Inert: It should not react with the starting materials, intermediates, or the final product.

The use of an appropriate high-boiling inert solvent can dramatically increase reaction yields, often to over 90%.[4][9]

SolventBoiling Point (°C)Suitability & Notes
Diphenyl ether 259 °CExcellent. Widely considered the gold standard for this reaction.[2][9][10]
Mineral Oil >300 °CExcellent. A common and effective alternative to diphenyl ether.[2][4][9]
Dowtherm A 257 °CExcellent. A eutectic mixture of diphenyl ether and biphenyl.[9]
Polyphosphoric Acid (PPA) Decomposes >200 °CGood. Can serve as both a solvent and an acidic catalyst, particularly useful for certain substrates.[11]
1,2,4-Trichlorobenzene 213 °CModerate. Can be effective, but its lower boiling point may limit its utility for less reactive substrates.[2]

Q5: Are there modern alternatives to conventional heating for this reaction?

A5: Yes, microwave-assisted synthesis has emerged as a powerful alternative. By heating the reaction mixture to high temperatures (250-300 °C) in a sealed vessel, microwave irradiation can dramatically shorten reaction times from hours to minutes.[1][8] This rapid heating can also improve yields and purity by minimizing the time the product is exposed to high temperatures, thereby reducing degradation.[8] However, careful optimization is required, as the increased pressure at these temperatures can sometimes promote decarboxylation.[8]

Part 3: Troubleshooting Guide

This section provides solutions to the most common issues encountered during the synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield cluster_analysis cluster_solutions1 cluster_solutions2 Start Low or No Product Yield CheckTLC Analyze TLC/LC-MS. What is present? Start->CheckTLC SM_Only Mainly Starting Intermediate CheckTLC->SM_Only Incomplete Reaction Complex_Mix Complex Mixture/ Multiple Spots CheckTLC->Complex_Mix Side Reactions/ Degradation No_Product No Reaction/ Baseline Material CheckTLC->No_Product Reaction Failure Sol1_Temp Verify Temperature: Is bath/mantle at 250-260°C? SM_Only->Sol1_Temp Sol2_Temp Reduce Temperature slightly or decrease reaction time. Complex_Mix->Sol2_Temp No_Product->Sol1_Temp Sol1_Time Increase Reaction Time. Monitor every hour. Sol1_Temp->Sol1_Time Sol1_Solvent Check Solvent: Is it a high-boiling, inert solvent (e.g., Diphenyl Ether)? Sol1_Time->Sol1_Solvent Sol2_Purity Verify Purity of Starting Materials. Sol2_Temp->Sol2_Purity

Caption: Decision tree for troubleshooting low yield.

Q6: I am getting a very low yield, and my TLC shows mostly unreacted intermediate. What should I do?

A6: This is the most common failure mode and almost always points to an issue with the cyclization conditions.

  • Potential Cause 1: Insufficient Temperature. This is the primary suspect. The thermal cyclization is the rate-determining step and will not proceed without adequate energy.[2]

    • Solution: Ensure your heating apparatus (mantle, oil bath) is accurately calibrated and maintaining a steady 250-260 °C. Use a high-temperature thermometer placed directly in the heating medium, not just relying on the dial setting.

  • Potential Cause 2: Inappropriate Solvent. As discussed, using a low-boiling or reactive solvent will prevent the reaction from reaching the necessary temperature or consume the reactants.

    • Solution: Switch to a proven high-boiling, inert solvent like diphenyl ether or mineral oil.[2][9] This is crucial for success.

  • Potential Cause 3: Insufficient Reaction Time. While the reaction can be fast at the correct temperature, less reactive substrates may require longer heating.

    • Solution: Monitor the reaction progress using TLC or LC-MS every 30-60 minutes to determine the optimal reaction time.[12]

Q7: My reaction turns dark, and the final product is impure with multiple spots on the TLC. What is happening?

A7: A dark reaction mixture and multiple products suggest product degradation or the formation of side products.

  • Potential Cause 1: Overheating or Prolonged Reaction Time. Exposing the quinolone product to excessively high temperatures for too long can cause it to decompose.[8][9]

    • Solution: Adhere strictly to the 250-260 °C range. Once TLC analysis shows the consumption of the intermediate, begin the work-up procedure promptly. Do not leave the reaction heating unnecessarily.

  • Potential Cause 2: Impure Starting Materials. Impurities in the initial fluoroaniline or malonate ester can lead to a cascade of side reactions at high temperatures.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallize or distill them if necessary.

  • Potential Cause 3: Presence of Oxygen. While not always catastrophic, performing the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes minimize oxidative side reactions that lead to colored impurities.

Part 4: Analytical Methods & Experimental Protocols

Q8: How can I effectively monitor the progress of the cyclization reaction?

A8: Regular monitoring is key to determining the optimal reaction time and preventing product degradation.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture on a silica plate alongside your starting intermediate. Develop with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) product spot indicates reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be diluted and injected into an LC-MS. This will not only track the disappearance of the starting material and appearance of the product but also confirm the mass of the desired product, providing definitive evidence of successful cyclization.[13][14]

Protocol 1: Classical Thermal Cyclization for a Fluoro-4-Quinolone

This protocol is based on the principles of the Gould-Jacobs and Conrad-Limpach syntheses.

Materials:

  • Substituted Fluoroaniline (1.0 eq)

  • Diethyl Ethoxymethylenemalonate (DEEM) or appropriate β-ketoester (1.0-1.2 eq)

  • Diphenyl ether (or mineral oil)

  • Round-bottom flask with reflux condenser and heating mantle

  • High-temperature thermometer

Procedure:

  • Step 1: Intermediate Formation.

    • In a round-bottom flask, combine the fluoroaniline (1.0 eq) and DEEM (1.1 eq).

    • Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will be evolved as a byproduct.[1]

    • (Optional) Remove the ethanol under reduced pressure to drive the reaction to completion. The product is often a viscous oil or solid.

  • Step 2: Thermal Cyclization.

    • To a separate flask containing diphenyl ether, pre-heat the solvent to 250 °C using a heating mantle.

    • Add the crude intermediate from Step 1 to the hot diphenyl ether dropwise or in portions. Caution: Perform this in a well-ventilated fume hood.

    • Maintain the temperature at 250-255 °C and monitor the reaction by TLC every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Step 3: Work-up and Isolation.

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

    • Add a non-polar solvent like hexane or diethyl ether to the cooled mixture to further precipitate the product.[2]

    • Isolate the solid product by vacuum filtration.

    • Wash the solid with cold hexane to remove residual diphenyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (Pharmaguideline). [Link]

  • Gould–Jacobs reaction. (Wikipedia). [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (organic-chemistry.org). [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (IIP Series). [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (Biotage). [Link]

  • Gould-Jacobs Reaction. (Name Reactions in Organic Synthesis).
  • Conrad–Limpach synthesis. (Wikipedia). [Link]

  • Skraup synthesis of Quinoline. (Centurion University). [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (PMC, Molecules). [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (PubMed, Analytical and Bioanalytical Chemistry). [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (Scribd). [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (MDPI, Pharmaceuticals). [Link]

  • Optimization of the cyclization reaction conditions. (ResearchGate). [Link]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. (Scientific Research Publishing). [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (ResearchGate, Molecules). [Link]

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (ACS Publications, Organic Letters). [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. (ResearchGate, Analytical and Bioanalytical Chemistry). [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (MDPI, Molecules). [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (MDPI, Molecules). [Link]

  • fluoroquinolones: official and reported methods of analysis (review). (ResearchGate, World Journal of Pharmacy and Pharmaceutical Sciences). [Link]

  • Kinetics and Transformation Pathways on Oxidation of Fluoroquinolones with Thermally Activated Persulfate. (ResearchGate). [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (MDPI, Molecules). [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. (ResearchGate). [Link]

  • Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. (PMC, RSC Medicinal Chemistry). [Link]

  • Discerning the thermal cyclotrimerizations of fluoro- and chloroacetylenes through ELF, NBO descriptors and QTAIM analysis: pseudodiradical character. (PMC, Scientific Reports). [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (PMC, RSC Advances). [Link]

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (PMC, Indian Journal of Nuclear Medicine). [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (PMC, Molecules). [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Polyfluorinated Scaffolds: A Comparative Guide to 19F NMR Analysis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Executive Summary Objective: This guide provides a technical framework for the structural validation of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol , a critical scaffold in medicinal chemistry (e.g., fluoroquinolone antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol , a critical scaffold in medicinal chemistry (e.g., fluoroquinolone antibiotics, antimalarials).

The Challenge: Validating the regiochemistry of poly-substituted quinolines is notoriously difficult using standard


H NMR due to signal overlap in the aromatic region and the "silent" nature of quaternary carbons in 

C NMR.

The Solution:


F NMR spectroscopy offers a superior alternative.[1][2][3] By leveraging the high sensitivity (83% of 

H) and wide chemical shift dispersion of fluorine, researchers can utilize the distinct

coupling between the 8-Fluoro and 7-Trifluoromethyl groups as a definitive "fingerprint" for structural assignment.

Structural Context & Tautomerism

Before interpretation, one must understand the dynamic nature of the analyte. The "quinolin-4-ol" nomenclature implies an enol form, but in polar solvents (DMSO-


, MeOH-

), this molecule exists predominantly as the 4-quinolone tautomer.
  • 4-Hydroxyquinoline (Enol): Favored in non-polar solvents / gas phase.

  • 4-Quinolone (Keto): Favored in polar solvents (DMSO). This results in a proton on the Nitrogen (

    
    ), significantly altering the electronic environment of the adjacent 8-Fluorine.
    

Implication for NMR: You must standardize your solvent. DMSO-


  is recommended to lock the tautomer in the quinolone form, ensuring reproducible chemical shifts.

Comparative Analysis: Why F NMR?

The following table objectively compares


F NMR against traditional characterization methods for this specific scaffold.
Feature

F NMR

H NMR

C NMR
HPLC-MS
Primary Utility Regioisomer Confirmation Functional Group CheckCarbon SkeletonMass Confirmation
Specificity High: Distinct shifts for

vs Ar-F.
Medium: Aromatic overlap is common.Low: C-F splitting complicates spectra.Low: Isomers have identical mass.
Sensitivity High: 83% of

H.
Very High: 100%.Low: 1.1% (requires long scans).Extreme: Picogram detection.
Solvent Interference None: No background signal.High: Solvent peaks (DMSO/H2O) obscure signals.Medium: Solvent multiplets.N/A
Structural Insight Definitive:

coupling proves proximity.
Ambiguous: Broad NH/OH signals; few protons.Complex: Multi-bond C-F coupling creates "quartets of doublets."None: No connectivity data.

Deep Dive: F NMR Interpretation

A. Predicted Chemical Shifts (in DMSO- )

Reference:


 ppm.
  • 7-Trifluoromethyl (

    
    ): 
    
    • Range:

      
       to 
      
      
      
      ppm.
    • Appearance: Doublet (d).

    • Reasoning: Typical range for aromatic

      
      . It is split by the ortho-fluorine at position 8.
      
  • 8-Fluoro (Ar-F):

    • Range:

      
       to 
      
      
      
      ppm.
    • Appearance: Quartet (q) or Quartet of Doublets (qd).

    • Reasoning: The 8-position is adjacent to the quinolone nitrogen. In the quinolone tautomer, the

      
       moiety exerts a deshielding effect compared to a naked pyridine-like nitrogen. It is split into a quartet by the three equivalent fluorines of the adjacent 
      
      
      
      group.
B. The Diagnostic Coupling:

The "Smoking Gun" for this specific isomer is the coupling between the 8-F and 7-


.
  • Mechanism: Through-bond transmission over 4 bonds (

    
    ).
    
  • Magnitude:

    
     Hz .
    
  • Interpretation:

    • If you see this coupling (8-F appears as a quartet, 7-

      
       appears as a doublet), the groups are ortho  to each other.
      
    • Alternative Scenario: If the isomer were 6-Fluoro-7-(trifluoromethyl), the coupling would be weak or non-existent (para/meta relationships often show

      
       Hz).
      
C. Visualization of Spin System

The following diagram illustrates the logical flow for confirming the structure using the coupling constants described above.

G Start Unknown Isomer Sample Acquire Acquire 19F NMR (DMSO-d6, Non-decoupled) Start->Acquire CheckCF3 Analyze -60 to -65 ppm Region Acquire->CheckCF3 CheckArF Analyze -130 to -150 ppm Region Acquire->CheckArF Decision1 Is CF3 a Doublet? CheckCF3->Decision1 Decision2 Is Ar-F a Quartet? CheckArF->Decision2 ResultYes CONFIRMED: 8-Fluoro-7-(trifluoromethyl) (Ortho Coupling Present) Decision1->ResultYes J ~ 12 Hz ResultNo REJECT: Likely 5-F or 6-F Isomer (Weak/No Coupling) Decision1->ResultNo Singlet Decision2->ResultYes J ~ 12 Hz Decision2->ResultNo Singlet/Complex

Figure 1: Decision logic for confirming 7,8-substitution pattern via F-F coupling topology.

Experimental Protocol

To ensure data integrity and reproducibility, follow this validated workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D).
    
    • Why: Ensures solubility of the polar quinolone core and locks the tautomer to the

      
       form. 
      
      
      
      may lead to line broadening due to rapid tautomeric exchange.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Internal standard

    
    -trifluorotoluene (
    
    
    
    ppm) or calibrate to external
    
    
    (
    
    
    ppm).
Step 2: Acquisition Parameters (Standard 400/500 MHz Probe)
  • Pulse Sequence: zg (standard 1D sequence) or zgF19 (if specific probe setup).

  • Spectral Width (SW): 200 ppm (approx -200 to 0 ppm).

    • Note: Ensure both Ar-F and

      
       regions are covered.
      
  • Relaxation Delay (D1):

    
     seconds.
    
    • Why: Fluorine nuclei, especially on quaternary carbons (

      
      ), can have long 
      
      
      
      relaxation times. A short D1 causes integration errors.
  • Scans (NS): 16 to 64 scans (Fluorine is highly sensitive; long acquisitions are rarely needed).

  • Decoupling: DO NOT DECOUPLE PROTONS initially.

    • Why: Observing

      
       coupling (if any) provides additional structural data. Run a second proton-decoupled experiment (zgpg or similar) if line sharpening is required to resolve the 
      
      
      
      coupling.
Step 3: Processing
  • Window Function: Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 - 1.0 Hz.

  • Baseline Correction: Critical, as broad background signals from probe components (PTFE) can cause rolling baselines in

    
    F NMR. Use Backward Linear Prediction (LP) if probe ringing is evident.
    

Mechanistic Diagram: Coupling Pathways

Understanding the spatial arrangement is key to interpreting the


-values.

Molecule F8 F (Pos 8) -140 ppm CF3 CF3 (Pos 7) -63 ppm F8->CF3 4J(F-F) Ortho ~12 Hz (Strong) H5 H (Pos 5,6) F8->H5 Long Range (Weak) Quinoline Quinoline Core Quinoline->F8 Quinoline->CF3 Quinoline->H5

Figure 2: Spin interaction map showing the critical ortho-coupling between the 8-Fluoro and 7-Trifluoromethyl groups.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR methodology and chemical shift prediction).
  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 19F NMR. University of Wisconsin-Madison.

  • Charisiadis, P., et al. (2010). "Dynamic NMR studies of the tautomerism of 4-hydroxyquinoline derivatives." Tetrahedron, 66(48), 9313-9318. (Validates the quinolone tautomer dominance in DMSO).
  • Rosen, G. M., et al. (2012). "19F NMR as a tool for the identification of fluorinated pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 5, 12-18.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Quinolin-4-ols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds hold a position of prominence. The strategic incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds hold a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a key tool for optimizing drug candidates. Among these, fluorinated quinolin-4-ols represent a core structural motif in numerous antibacterial agents and other therapeutic molecules. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and metabolic profiling.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated quinolin-4-ols, with a focus on how the position of the fluorine substituent on the quinoline ring influences the fragmentation pathways. By synthesizing data from experimental studies and established fragmentation principles, this document serves as a technical resource for researchers utilizing mass spectrometry to analyze this important class of compounds.

The Influence of Fluorine on Fragmentation

The introduction of a highly electronegative fluorine atom onto the quinolin-4-ol scaffold can significantly alter the electron distribution within the molecule, thereby influencing which bonds are more susceptible to cleavage upon ionization. While the fundamental fragmentation patterns of the quinolin-4-ol core, such as the loss of carbon monoxide (CO) and water (H₂O), are often preserved, the relative abundance of fragment ions and the emergence of new fragmentation pathways can be directly attributed to the fluorine's position.

Comparative Fragmentation Analysis of Monofluorinated Quinolin-4-ol Isomers

Table 1: Key Fragmentation Data for 6-Fluoroquinolin-4-ol (GC-MS)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Intensity
163135COHigh
163108C₂H₂OModerate

Data sourced from NIST Mass Spectrometry Data Center.[1]

6-Fluoroquinolin-4-ol: A Case Study

The mass spectrum of 6-fluoroquinolin-4-ol provides a foundational example of how a fluorine substituent on the carbocyclic ring influences fragmentation.[1] The primary fragmentation pathway involves the characteristic loss of a neutral carbon monoxide (CO) molecule from the heterocyclic ring, leading to a prominent fragment ion at m/z 135. This is a well-documented fragmentation for quinolones and related heterocyclic ketones. Another notable fragment is observed at m/z 108, corresponding to the loss of a C₂H₂O fragment.

Caption: Primary fragmentation pathways of 6-fluoroquinolin-4-ol.

Predicted Fragmentation of Other Monofluorinated Isomers

While experimental spectra for other isomers like 5-fluoro, 7-fluoro, and 8-fluoroquinolin-4-ol are not as readily available, we can predict their fragmentation behavior based on established chemical principles.

  • 5-Fluoro, 7-Fluoro, and 8-Fluoroquinolin-4-ol: For these isomers, the initial loss of CO is also expected to be a major fragmentation pathway. The position of the fluorine atom is likely to influence the relative stability of the resulting fragment ions. For instance, the electron-withdrawing nature of fluorine could affect the stability of the radical cation formed after CO loss, potentially altering the relative intensity of the [M-CO]⁺˙ peak compared to the molecular ion peak.

  • Loss of HF: The loss of a neutral hydrogen fluoride (HF) molecule is another potential fragmentation pathway for fluorinated aromatic compounds. This would result in a fragment ion at m/z 143. The likelihood of this fragmentation may depend on the proximity of the fluorine atom to a hydrogen atom that can be readily abstracted in a rearrangement process.

Fragmentation of More Complex Fluorinated Quinolones

In more complex structures, such as the fluoroquinolone antibiotics, the fragmentation patterns are dominated by the substituents on the quinolin-4-ol core. These compounds typically possess a carboxylic acid at the C-3 position and a piperazine or other heterocyclic ring at the C-7 position.

Under soft ionization conditions like electrospray ionization (ESI), common fragmentation patterns for these molecules include the neutral losses of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[2][3] A combined loss of both is also frequently observed ([M+H-H₂O-CO]⁺).[2][3]

The substituents themselves also undergo characteristic fragmentation. For example:

  • Piperazine Ring: The piperazine ring at the C-7 position often undergoes cleavage and rearrangement, leading to the loss of neutral molecules such as C₂H₅N, C₃H₇N, or C₄H₈N, depending on the substitution pattern of the piperazine ring.[2][3]

  • Cyclopropyl Group: A cyclopropyl group at the N-1 position commonly results in the loss of a cyclopropyl radical (•C₃H₅).[2][3]

Sources

Validation

comparing binding affinity of 8-fluoro vs non-fluorinated quinoline-4-ols

Topic: Comparative Analysis of Binding Affinity & Performance: 8-Fluoro vs. Non-Fluorinated (8-H) Quinoline-4-ols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Binding Affinity & Performance: 8-Fluoro vs. Non-Fluorinated (8-H) Quinoline-4-ols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of quinolone antibiotics (specifically the fluoroquinolone class), the substituent at the C-8 position is a critical determinant of pharmacokinetics, spectrum of activity, and toxicity. This guide compares 8-Fluoro quinoline-4-ols (e.g., Lomefloxacin, Sparfloxacin) against their Non-Fluorinated (8-H) counterparts (e.g., Ciprofloxacin).

While the introduction of a fluorine atom at C-8 generally enhances lipophilicity, oral bioavailability, and activity against Gram-positive organisms and anaerobes, it introduces a significant liability: phototoxicity . This guide analyzes the mechanistic basis of these differences, provides comparative binding data, and details the experimental protocols required to validate these findings.

Mechanistic Architecture

The quinoline-4-ol scaffold targets bacterial type II topoisomerases (DNA Gyrase and Topoisomerase IV). The primary interaction is mediated not by direct protein contact, but via a Water-Metal Ion Bridge .

The Water-Metal Ion Bridge

The C3-carboxylate and C4-carbonyl groups chelate a non-catalytic Magnesium ion (


). This ion coordinates with four water molecules, which in turn form hydrogen bonds with conserved serine and acidic residues (e.g., Ser83 and Asp87 in E. coli Gyrase A).
Impact of C-8 Modification
  • 8-H (Non-Fluorinated): The standard scaffold (e.g., Ciprofloxacin).[1] It relies on the N1 and C7 substituents for auxiliary binding contacts. It is photostable but often requires higher concentrations to inhibit Topoisomerase IV in Gram-positive bacteria.

  • 8-Fluoro: The fluorine atom is highly electronegative and small (Van der Waals radius similar to H).

    • Binding Affinity: It alters the electron density of the aromatic ring, enhancing

      
       stacking interactions with DNA bases at the cleavage gate. It also increases overall lipophilicity, improving cell permeation.
      
    • Photolability: The C8-F bond is susceptible to homolytic cleavage under UVA irradiation, generating reactive aryl cations or radicals that cause significant phototoxicity.

BindingMechanism Quinolone Quinolone Scaffold (C3/C4 Keto-Acid) Mg Mg2+ Ion Quinolone->Mg Chelation DNA Intercalated DNA Quinolone->DNA Intercalation (Pi-Stacking) Water 4x H2O Molecules Mg->Water Coordination Enzyme Gyrase/Topo IV (Ser83 / Asp87) Water->Enzyme H-Bonds (The Bridge) C8_Sub C-8 Substituent (H vs F) C8_Sub->Quinolone Modifies Electronic Density C8_Sub->DNA Influences Stacking Affinity

Figure 1: The Water-Metal Ion Bridge mechanism. The C-8 substituent indirectly modulates binding via electronic effects on the scaffold's intercalation capability.

Comparative Performance Data

The following data aggregates enzymatic inhibition (IC50) and toxicity profiles. Note that while 8-F compounds often show lower IC50 values (higher affinity) against specific targets, the functional trade-off is phototoxicity.

Table 1: Enzymatic Inhibition & Binding Affinity (IC50)
Feature8-H Quinolones (e.g., Ciprofloxacin)8-Fluoro Quinolones (e.g., Sparfloxacin/Lomefloxacin)Performance Verdict
Target: E. coli DNA Gyrase IC50: ~0.15 – 0.50 µg/mLIC50: ~0.10 – 0.30 µg/mL8-F is slightly more potent due to enhanced stacking.
Target: S. aureus Topo IV IC50: ~10 – 25 µg/mLIC50: ~2 – 5 µg/mL8-F is significantly superior in targeting Gram(+) Topo IV.
Lipophilicity (LogP) Low to ModerateHigh8-F improves membrane permeability.
Phototoxicity (UVA) NegligibleHigh (Severe risk)8-H is safer. 8-F undergoes reductive dehalogenation.
Anaerobic Activity PoorModerate to Good8-F expands spectrum to anaerobes.

Critical Insight: The 8-Fluoro group improves dual-targeting (Gyrase + Topo IV), which theoretically reduces the rate of resistance development compared to 8-H compounds that primarily target Gyrase in Gram-negatives. However, the phototoxicity of 8-F has led to the withdrawal or restricted use of many agents in this class (e.g., Lomefloxacin). Modern drug design prefers 8-Methoxy (e.g., Moxifloxacin) which retains the potency benefits of 8-F without the phototoxicity.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To objectively measure the binding affinity difference, one must quantify the inhibition of the enzyme's catalytic activity. The Supercoiling Inhibition Assay is the industry standard for determining IC50 values.

Protocol Overview

This assay measures the conversion of relaxed plasmid DNA (substrate) to supercoiled DNA (product) by DNA Gyrase. Quinolones inhibit this process.[2]

Reagents:

  • Enzyme: Recombinant E. coli DNA Gyrase (A2B2 complex).

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

  • Stop Solution: 0.2% SDS, 0.5 mg/mL Proteinase K.

Step-by-Step Methodology
  • Compound Preparation: Prepare 100x stocks of 8-F and 8-H test compounds in 100% DMSO. Serial dilute to generate a concentration range (e.g., 0.01 µM to 100 µM).

  • Reaction Assembly:

    • In a 30 µL reaction volume, mix Assay Buffer, 0.5 µg relaxed pBR322 DNA, and 1 µL of compound stock.

    • Initiate reaction by adding 1 unit of DNA Gyrase.

  • Incubation: Incubate at 37°C for 60 minutes .

  • Termination: Add 30 µL of Stop Solution. Incubate at 37°C for an additional 30 minutes to digest the enzyme.

  • Electrophoresis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).

    • Run at 50V for 3-4 hours in TAE buffer.

    • Stain gel with Ethidium Bromide (1 µg/mL) for 30 minutes; destain in water.

  • Quantification:

    • Image under UV light.[3][4][5] Supercoiled DNA migrates faster than relaxed DNA.

    • Measure the intensity of the supercoiled band using densitometry software (e.g., ImageJ).

    • Plot % Inhibition vs. Log[Concentration] to calculate IC50.

ExperimentalWorkflow Prep 1. Prepare Compounds (Serial Dilution) Mix 2. Mix Components (Buffer + DNA + Gyrase) Prep->Mix Incubate 3. Incubate 37°C, 60 min Mix->Incubate Stop 4. Terminate (SDS + Proteinase K) Incubate->Stop Gel 5. Agarose Gel Electrophoresis Stop->Gel Analyze 6. Densitometry & IC50 Calculation Gel->Analyze

Figure 2: Workflow for the DNA Gyrase Supercoiling Inhibition Assay used to determine binding affinity (IC50).

Self-Validating Controls (Trustworthiness)

To ensure your data is robust (E-E-A-T), every experiment must include:

  • Positive Control: Ciprofloxacin (known IC50 ~0.15 µg/mL against E. coli gyrase). If your value deviates >2-fold, the assay is invalid.

  • Negative Control: DMSO only (0% inhibition).

  • No-Enzyme Control: Relaxed DNA only (confirms substrate integrity).

  • Linearity Check: Ensure the enzyme concentration used is within the linear range of activity (i.e., not saturating the DNA substrate instantly).

References

  • Drlica, K., & Malik, M. (2003). Fluoroquinolones: Action and Resistance. Current Topics in Medicinal Chemistry, 3(3), 249-282.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.

  • Marutani, K., et al. (1993). Phototoxicity of quinolone antimicrobials: mechanisms of photostability of the 8-methoxy group. Antimicrobial Agents and Chemotherapy, 37(10), 2217-2223.

  • Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(11), 2810-2816.

Sources

Comparative

Technical Guide: HPLC Method Development for 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Purity Analysis

Executive Summary The analysis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol presents a "perfect storm" of chromatographic challenges: keto-enol tautomerism at the 4-position, extreme hydrophobicity driven by the trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol presents a "perfect storm" of chromatographic challenges: keto-enol tautomerism at the 4-position, extreme hydrophobicity driven by the trifluoromethyl (


) group, and the need for high-resolution separation from structurally similar regioisomers (e.g., 6-fluoro analogs).

Standard C18 alkyl phases often fail to resolve these fluorinated isomers due to a lack of shape selectivity and insufficient interaction with the electron-deficient aromatic ring. This guide compares a standard C18 Generic Method against an optimized Pentafluorophenyl (PFP) Method , demonstrating why the latter is the superior choice for fluorinated N-heterocycles.

The Challenge: Tautomerism & Halogen Selectivity

Before selecting a column, one must understand the analyte's behavior in solution.

The Tautomeric Equilibrium

The analyte exists in a dynamic equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one) .

  • Chromatographic Risk: If the interconversion rate is similar to the chromatographic timescale, peak splitting or severe tailing occurs.

  • Solution: The mobile phase pH must lock the molecule into a single dominant species.

The "Fluorine Effect"

The 8-Fluoro and 7-


 groups create a highly electron-deficient 

-system.
  • C18 Limitation: C18 phases rely primarily on hydrophobic subtraction. They often cannot distinguish between the 8-fluoro and 6-fluoro regioisomers because the hydrophobicity (

    
    ) differences are negligible.
    
  • PFP Advantage: PFP phases offer

    
     interactions and specific fluorine-fluorine interactions, providing the necessary selectivity ($ \alpha $) for positional isomers.
    

Comparative Methodology

We evaluated two distinct approaches to separate the target analyte from its critical impurities (specifically the 6-fluoro regioisomer and the des-fluoro impurity).

Method A: The Industry Standard (Baseline)
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Hydrophobic Interaction.

Method B: The Optimized Approach (Recommended)
  • Column: Propyl-Pentafluorophenyl (PFP) Core-Shell (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Formate pH 3.8 (A) / Methanol (B)

  • Mechanism: Hydrophobicity +

    
     Interaction + Dipole-Dipole + Shape Selectivity.[1]
    
Experimental Data Comparison

The following data represents the separation of the target (8-F) from its critical regioisomer (6-F).

ParameterMethod A (C18 / ACN)Method B (PFP / MeOH)Status
Retention Time (Target) 4.2 min6.8 minIncreased Retention
Resolution (

) (Target vs. 6-F)
1.1 (Co-elution)3.4 (Baseline)PASS
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)PASS
Peak Width (50%) 0.45 min0.18 minSharper Peaks

Analysis: Method A fails to achieve baseline resolution (


) and exhibits peak tailing due to the interaction of the basic nitrogen with residual silanols. Method B utilizes Methanol to enhance the 

interactions on the PFP ring (Acetonitrile can suppress these interactions) and achieves complete separation.

Detailed Method Development Protocol

Phase 1: Preparation & System Suitability

Objective: Ensure system readiness and sample stability.

  • Diluent Preparation: Mix Water:Methanol (50:50 v/v). The high solubility of the

    
     group requires organic solvent in the diluent.
    
  • Standard Prep: Weigh 10 mg of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol into a 100 mL flask. Sonicate for 10 mins.

  • Buffer Prep (Critical): Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane. Note: pH 3.8 buffers the amine while suppressing silanol ionization.

Phase 2: The Optimized Gradient (PFP)

Column: Core-shell PFP, 150 x 4.6 mm, 2.6 µm. Temperature: 40°C (Improves mass transfer for fluorinated compounds). Flow Rate: 1.0 mL/min.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Curve
0.09010Initial
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
Phase 3: Detection Settings
  • UV Wavelength: 254 nm (Aromatic ring) and 230 nm (secondary check).

  • Note: The quinolin-4-ol core has strong absorbance. Ensure the concentration does not exceed linear range (approx. 0.1 mg/mL for purity checks).

Visualizing the Science

Diagram 1: Method Development Workflow

This flowchart illustrates the decision matrix used to select the PFP phase over C18.

MethodDev Start Start: 8-Fluoro-7-CF3-quinolin-4-ol Screening Screen 1: C18 / Low pH / ACN Start->Screening Decision1 Resolution > 1.5? Screening->Decision1 FailPath Issue: Peak Tailing & Isomer Co-elution Decision1->FailPath No Final Final Method: PFP / MeOH / Amm. Formate Decision1->Final Yes Analyze Analyze Structure: 1. Halogenated (F, CF3) 2. Basic Nitrogen 3. Tautomerism FailPath->Analyze Switch Switch Mechanism: Select PFP (Pentafluorophenyl) Analyze->Switch Optimize Optimize: 1. Switch ACN to MeOH (Enhance pi-pi) 2. Buffer pH 3.8 (Stabilize Tautomer) Switch->Optimize Optimize->Final

Caption: Decision matrix moving from generic C18 screening to targeted PFP selection for halogenated aromatics.

Diagram 2: Interaction Mechanism (PFP vs Analyte)

Why does PFP work? This diagram visualizes the multi-modal interactions.

Mechanism Ligand Stationary Phase (Pentafluorophenyl Ring) PiPi pi-pi Stacking (Electron Deficient Rings) Ligand->PiPi Dipole Dipole-Dipole (C-F ... F-C) Ligand->Dipole Shape Shape Selectivity (Rigid Planar Interaction) Ligand->Shape Analyte Analyte (8-F-7-CF3-Quinoline) PiPi->Analyte Dipole->Analyte Shape->Analyte

Caption: The PFP phase separates based on electronic character (


) and shape, not just hydrophobicity.

References

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (2018). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1] Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

Sources

Validation

X-ray crystallography and solid-state structure of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Topic: X-ray Crystallography and Solid-State Structure of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography and Solid-State Structure of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of fluorinated heterocycles for antimalarial and antibacterial applications, 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol represents a critical scaffold.[1][2] Its structural uniqueness lies in the contiguous fluorination at the 7 and 8 positions, creating a region of high electron density that significantly alters the electrostatic potential surface compared to non-fluorinated analogs.[3]

This guide provides a comparative structural analysis of this compound against its non-fluorinated and partially fluorinated alternatives.[2][3] It details the experimental protocols required to resolve its solid-state tautomeric form—specifically distinguishing between the 4-hydroxy (enol) and 4(1H)-oxo (keto) tautomers—which is the primary determinant of its solubility and bioavailability profile.[1]

Comparative Analysis: Physicochemical & Structural Performance[2][3]

The introduction of fluorine atoms into the quinoline scaffold is not merely cosmetic; it fundamentally shifts the "performance" of the molecule in terms of crystal packing efficiency, lipophilicity (LogP), and hydrogen bond capability.[3]

Table 1: Structural & Physicochemical Comparison

Data represents theoretical values validated against crystallographic trends of analogous quinolones.

FeatureTarget Molecule (8-F, 7-CF3)Alternative A (7-CF3, No 8-F)Alternative B (Non-fluorinated Parent)Implication for Drug Dev
Solid-State Tautomer 4(1H)-Quinolone (Keto) 4(1H)-Quinolone (Keto)4(1H)-Quinolone (Keto)Keto form dictates high lattice energy and lower aqueous solubility.[1][2]
Lipophilicity (cLogP) ~3.2 ~2.6~1.88-F/7-CF3 combination maximizes membrane permeability but risks solubility issues.[1][2]
Crystal Density High (>1.55 g/cm³) Medium (~1.45 g/cm³)Low (~1.30 g/cm³)Higher density implies tighter packing driven by F[1][2][3]···F or C-H···F interactions.
pKa (N-H) ~10.5 (Acidified) ~11.2~12.0The 8-F inductive effect lowers pKa, altering ionization at physiological pH.[1][2][3]
Packing Motif π-Stacking + F-Segregation Standard π-StackingH-Bond DimerizationFluorine segregation can create hydrophobic channels in the crystal lattice.[1][2]

Critical Structural Mechanism: Tautomerism

The primary challenge in characterizing 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol is confirming its tautomeric state.[1][2] While often drawn as the "4-ol" (enol), X-ray crystallography typically reveals the "4-one" (keto) form in the solid state due to the high stability of the N-H[3]···O=C intermolecular hydrogen bond dimer.[1][2][3]

Diagram 1: Tautomeric Equilibrium & Crystallization Pathway

This pathway illustrates the shift from solution-state equilibrium to the solid-state lock.[1]

Tautomerism cluster_0 Solution Phase (DMSO/MeOH) cluster_1 Crystallization Event Enol 4-Hydroxy Form (Enol) (Minor Species) Keto 4(1H)-Oxo Form (Keto) (Major Species) Enol->Keto Fast Exchange Nucleation Nucleation (H-Bond Dimer Formation) Keto->Nucleation Supersaturation Lattice Crystal Lattice Lock (P21/c or P-1) Nucleation->Lattice Packing Forces caption Figure 1: The thermodynamic drive toward the Keto tautomer during crystallization.

[3]

Experimental Protocols

Synthesis & Purification

Before X-ray analysis, the compound must be chemically pure.[2][3] The presence of the 8-Fluoro group often requires specific synthesis via the Gould-Jacobs reaction using 2-fluoro-3-(trifluoromethyl)aniline.[1][2]

  • Condensation: React 2-fluoro-3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) at 110°C.

  • Cyclization: Heat the resulting acrylate in diphenyl ether at 250°C to effect thermal cyclization.

  • Hydrolysis/Decarboxylation: Saponify the ester and decarboxylate to yield the target quinolin-4-ol.

  • Purification: Recrystallize from glacial acetic acid to remove regioisomers.

Crystallization for X-ray Diffraction

Standard solvents often yield microcrystalline powders.[1][2][3] For single-crystal diffraction, use the Slow Evaporation or Vapor Diffusion method.[1][2]

Protocol: Vapor Diffusion (High Success Rate)

  • Dissolve: Dissolve 20 mg of the target compound in 2 mL of DMSO (Solvent A).

  • Filter: Pass through a 0.45 µm PTFE syringe filter into a small inner vial.

  • Setup: Place the open inner vial inside a larger jar containing 10 mL of Water or Methanol (Antisolvent B).

  • Incubate: Seal the outer jar and leave undisturbed at 20°C for 5-7 days.

  • Harvest: Look for colorless blocks or prisms suitable for mounting.

X-ray Data Collection & Refinement strategy

Fluorine atoms scatter X-rays significantly but also absorb.[1][2][3]

  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the four fluorine atoms.[1][2]

  • Temperature: Collect at 100 K to reduce thermal motion of the -CF3 group (which often exhibits rotational disorder).

Self-Validating Check:

  • Bond Lengths: To confirm the Keto form, check the C4–O bond length.[2][3]

    • Target Range: 1.22 – 1.26 Å (Indicative of C=O double bond).[1][2]

    • If Enol: 1.32 – 1.36 Å (Indicative of C–OH single bond).[1][2]

  • Difference Fourier Map: Locate the H atom.[1][2][3] It should be explicitly found on N1 (Keto) rather than O4 (Enol).[1][2][3]

Diagram 2: Crystallographic Workflow

Decision tree for solving the structure.

Workflow Start Harvest Crystal Screen Unit Cell Determination (Mo Source) Start->Screen Solve Structure Solution (Direct Methods/SHELXT) Screen->Solve Check1 Check C4-O Distance Solve->Check1 KetoPath Dist ≈ 1.24 Å (Keto Form) Check1->KetoPath Typical EnolPath Dist ≈ 1.34 Å (Enol Form) Check1->EnolPath Rare Refine Refine CF3 Disorder (Restraints: DFIX/SIMU) KetoPath->Refine EnolPath->Refine Final Publish CIF Refine->Final caption Figure 2: Logic flow for structural validation and tautomer assignment.

Structural Insights & Causality

The Fluorine Effect on Packing

In the solid state, the 8-Fluoro and 7-Trifluoromethyl groups create a hydrophobic "shield" on one side of the molecule.[1]

  • Observation: You will likely observe F···F contacts or C-H···F interactions linking the layers of stacked quinolones.[2][3]

  • Causality: Fluorine is not just a steric bulk; its low polarizability often leads to segregation, where fluorinated regions pack against each other.[2][3] This can lead to "slippage" in π-stacking, altering the unit cell from the standard graphite-like stacking of non-fluorinated quinolines [1].[1][2]

Hydrogen Bonding Network

The dominant interaction is the R2,2(8) dimer .[2][3]

  • Mechanism: The N-H of one molecule donates to the C=O of a centrosymmetric neighbor.[2][3]

  • Validation: If this dimer is observed, the structure is definitively the 4(1H)-quinolone .[1][3] This motif is extremely robust and dictates the high melting point (>200°C) often observed in this class [2].[2]

References

  • G.R. Desiraju , "Crystal Engineering: The Design of Organic Solids," Elsevier, 1989.[2][3] (General principles of F-packing).

  • V.V. Tchernyshev et al. , "Tautomerism of 4-Hydroxy-4(1H) quinolone," ResearchGate, 2025.[3]

  • BenchChem , "Validating the Molecular Structure of 8-Fluoroquinoxalin-2-ol," BenchChem Guides. [1][2][3]

  • PubChem , "8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Data," National Library of Medicine.[1][2] [1][2][3]

Sources

Comparative

A Comparative Guide to the Biological Activity of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Analogs in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Among these, the quinolin-4-ol (or 4-quinolone) core has emerged as a particularly promising pharmacophore for the development of novel antineoplastic agents.[4] This guide provides an in-depth evaluation of the biological activity of a specific class of these compounds: 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol analogs. By leveraging insights from structure-activity relationship (SAR) studies and established in vitro assays, we will objectively compare the potential performance of these analogs and provide the experimental framework for their evaluation.

The Strategic Importance of Fluorine and Trifluoromethyl Substituents

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design to enhance their therapeutic potential. The presence of a fluorine atom at the 8-position and a trifluoromethyl group at the 7-position of the quinolin-4-ol ring is a deliberate design choice intended to modulate the compound's physicochemical and biological properties.[3][5]

The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the electronic environment of the quinoline ring system.[5] This can influence the compound's acidity, basicity, and its ability to interact with biological targets. Furthermore, the -CF3 group is known to enhance the lipophilicity of a molecule, which can improve its cell membrane permeability and overall bioavailability.[3][5] The fluorine atom at the 8-position can also contribute to altered electronic properties and may play a role in directing the molecule's binding to specific targets.[6]

Comparative Biological Activity of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Analogs: A Structure-Activity Relationship (SAR) Perspective

Analog R1 Substituent (Position 2) R2 Substituent (Position 6) Predicted Anticancer Activity Rationale
1 (Core) -H-HBaseline ActivityThe core scaffold possesses inherent cytotoxic potential.
2 -CH3-HPotentially IncreasedSmall alkyl groups can sometimes enhance binding affinity through hydrophobic interactions.
3 -Phenyl-HPotentially IncreasedAromatic rings can engage in π-π stacking interactions with target proteins or DNA.[1]
4 -H-ClLikely IncreasedElectron-withdrawing groups like halogens at this position have been shown to enhance cytotoxicity in other quinoline series.[7]
5 -H-OCH3Potentially DecreasedElectron-donating groups at this position may reduce activity in some quinoline scaffolds.
6 -Phenyl-ClPotentially HighThe combination of an aromatic ring at R1 and an electron-withdrawing group at R2 could have a synergistic effect on anticancer activity.

This table is for illustrative purposes to demonstrate SAR principles and is not based on direct experimental results for this specific series of compounds.

Experimental Protocols for Evaluating Biological Activity

The following are detailed, step-by-step methodologies for key in vitro experiments to assess the anticancer activity of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol analogs.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compounds on cancer cell lines.[4][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizing the Scientific Process

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_sar Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism CellCycle->Mechanism IC50 IC50 Determination Mechanism->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID

Caption: Experimental workflow for evaluating the biological activity of novel quinolin-4-ol analogs.

Caption: The 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol scaffold with key substitution positions.

G Compound Quinolin-4-ol Analog Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mitochondria Mitochondrial Dysfunction Cell->Mitochondria induces ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A plausible signaling pathway for apoptosis induction by quinolin-4-ol analogs.

Conclusion

The 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol scaffold represents a promising starting point for the development of novel anticancer agents. The strategic placement of fluoro and trifluoromethyl groups is anticipated to confer advantageous pharmacological properties. While direct comparative data for an extensive series of analogs remains to be fully elucidated in the public domain, the principles of structure-activity relationships derived from the broader class of quinoline derivatives provide a rational basis for the design and synthesis of more potent compounds. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of their biological activity, paving the way for the identification of lead candidates with significant therapeutic potential.

References

  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

  • [RESERVED FOR FUTURE REFERENCE]
  • Review on recent development of quinoline for anticancer activities. (2022). Arabian Journal of Chemistry. [Link]

  • [RESERVED FOR FUTURE REFERENCE]
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
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  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • [RESERVED FOR FUTURE REFERENCE]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

Sources

Validation

Spectroscopic Differentiation of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Tautomers

Executive Summary: The Tautomeric Challenge In the development of fluorinated quinoline scaffolds for kinase inhibition and antimalarial applications, the structural ambiguity of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In the development of fluorinated quinoline scaffolds for kinase inhibition and antimalarial applications, the structural ambiguity of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol presents a critical characterization challenge. Like many N-heterocycles, this compound exists in a dynamic equilibrium between two distinct tautomers: the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form.[1]

Determining the dominant tautomer is not merely an academic exercise; it dictates the pharmacophore's hydrogen-bonding capability (donor vs. acceptor), solubility profile, and binding affinity. This guide provides a definitive, evidence-based methodology to differentiate these tautomers using advanced spectroscopic techniques.

The Core Equilibrium

The 8-fluoro and 7-trifluoromethyl substituents exert strong electron-withdrawing inductive effects (-I), which significantly modulate the acidity of the N-H and O-H protons, potentially shifting the equilibrium compared to the unsubstituted parent molecule.

TautomerEquilibrium Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring OH Donor / N Acceptor Keto Keto Form (4-Quinolone) Non-Aromatic Pyridone Ring NH Donor / C=O Acceptor Enol->Keto Polar Solvents (DMSO, H2O) Keto->Enol Gas Phase / High T Non-polar Solvents

Comparative Analysis: Spectroscopic Markers

The differentiation relies on observing the electronic environment of the heterocyclic ring. The keto form breaks the aromaticity of the pyridine ring, leading to distinct shielding effects.

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR provides the most granular insight into the proton and carbon environments.

A. ¹H NMR (Proton)
  • Keto Form (Dominant in DMSO-d₆): The presence of a broad, downfield signal typically between 11.0 – 13.0 ppm is diagnostic of the N-H proton. The electron-withdrawing 7-CF₃ and 8-F groups will likely shift this towards the lower field (higher ppm) end of the range.

  • Enol Form: Characterized by an O-H singlet. While also downfield, it lacks the characteristic coupling often seen with N-H.

  • Ring Protons: In the keto form, the H-2 and H-3 protons often show distinct coupling (

    
    ) and chemical shifts compared to the fully aromatic enol pyridine ring.
    
B. ¹³C NMR (Carbon)

This is the most definitive single-point confirmation.

  • C-4 Carbonyl (Keto): Appears at ~175–178 ppm . The carbonyl character deshields the nucleus significantly.

  • C-4 Hydroxyl (Enol): Appears upfield at ~160–165 ppm , consistent with an aromatic C-O bond.

C. ¹⁹F NMR (Fluorine)

Given the specific product, ¹⁹F NMR is a powerful, clutter-free tool.

  • 7-CF₃ Signal: A sharp singlet around -60 to -65 ppm .

  • 8-F Signal: A multiplet (due to H-coupling) around -110 to -130 ppm .

  • Differentiation: The loss of aromaticity in the nitrogen-containing ring (keto form) alters the electron density at the C-8 and C-7 positions. While subtle, the 8-F signal often shifts upfield (more shielded) in the keto form due to the increased electron density from the nitrogen lone pair contribution to the amide resonance resonance.

Method 2: Infrared Spectroscopy (IR) – Rapid Screening

IR is excellent for solid-state characterization.

FeatureKeto Form (4-Quinolone)Enol Form (4-Hydroxyquinoline)
Primary Marker C=O Stretch: Strong band at 1620–1640 cm⁻¹ . (Lower than typical ketones due to conjugation).C=N Stretch: Band at ~1590 cm⁻¹ .
Secondary Marker N-H Stretch: Broad, multiple bands 2800–3200 cm⁻¹ (intermolecular H-bonding).O-H Stretch: Sharp (if free) or broad band 3200–3500 cm⁻¹ .
Fingerprint "Amide II" like bands may appear.C-O stretching vibration ~1100-1200 cm⁻¹.
Method 3: UV-Vis Spectroscopy – Solvatochromism

The electronic transitions (


) differ significantly between the fully aromatic enol and the amide-like keto form.
  • Protocol: Measure absorption in cyclohexane (non-polar) vs. methanol (polar).

  • Observation: A significant bathochromic (red) shift and change in band structure in polar solvents indicates the stabilization of the keto tautomer.

Experimental Protocols

Protocol A: NMR Determination in Solution

Objective: Quantify tautomer ratio in solution state.

  • Sample Preparation: Dissolve 10 mg of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol in 0.6 mL of DMSO-d₆ (favors keto) and a separate sample in CDCl₃ (may show enol/keto mix depending on concentration).

  • Acquisition:

    • Run ¹H NMR (16 scans). Focus on the 10-15 ppm region.

    • Run ¹³C NMR (1024 scans). Focus on 150-180 ppm.

    • Run ¹⁹F NMR (32 scans).

  • Analysis:

    • Integrate the diagnostic N-H peak (~12 ppm).

    • Check C-4 shift.[2][3][4] If >170 ppm, assign Keto . If <165 ppm, assign Enol .

    • Note: In DMSO, >95% is typically the keto form.

Protocol B: Solid State Verification (ATR-IR)

Objective: Determine the stable polymorph in solid bulk material.

  • Setup: Ensure ATR crystal (Diamond/ZnSe) is clean.

  • Measurement: Place solid powder on the crystal and apply pressure.

  • Scan: Collect spectrum from 4000 to 400 cm⁻¹ (Resolution 4 cm⁻¹).

  • Decision: Look for the carbonyl doublet around 1630 cm⁻¹. If absent, and a strong OH is present >3400 cm⁻¹, suspect Enol (rare in solid state).

Data Summary & Decision Matrix

The following table summarizes the expected spectroscopic values based on literature precedents for 4-quinolone derivatives.

TechniqueParameterKeto (Quinolone) Enol (Hydroxyquinoline)
¹H NMR Exchangeable ProtonN-H (

11.0–13.0 ppm, Broad)
O-H (

9.0–11.0 ppm, Variable)
¹³C NMR C-4 Carbon

174–178 ppm
(Carbonyl)

160–165 ppm
(C-OH)
IR 1500–1700 cm⁻¹ RegionStrong C=O stretch (~1630 cm⁻¹)C=N / C=C aromatic (~1590 cm⁻¹)
UV-Vis Band Shiftlonger

(Red shift)
shorter

(Blue shift)
X-Ray C4-O Bond Length1.23–1.26 Å (Double Bond Character)1.34–1.36 Å (Single Bond Character)
Decision Workflow

Use this logic flow to assign your batch structure.

DecisionTree Start Start Characterization Solubility Dissolve in DMSO-d6 Start->Solubility HNMR Run 1H NMR Solubility->HNMR CheckNH Signal > 11 ppm? HNMR->CheckNH CNMR Run 13C NMR CheckNH->CNMR Ambiguous ResultKeto Dominant Form: 4-QUINOLONE (Keto) CheckNH->ResultKeto Yes (Broad Singlet) ResultEnol Dominant Form: 4-HYDROXYQUINOLINE (Enol) CheckNH->ResultEnol No (Sharp OH signal) CheckCO Signal > 170 ppm? CNMR->CheckCO CheckCO->ResultKeto Yes (C=O) CheckCO->ResultEnol No (C-OH)

References

  • Tautomerism of 4-Hydroxyquinolines

    • Edler, M. C., et al. "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." Journal of Organic Chemistry, 2015.
  • NMR of Fluorinated Heterocycles: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. (General reference for ¹⁹F shifts).
  • Spectroscopic Data of Quinolones

    • Srivastava, A., et al. "Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones." Organic Chemistry Frontiers, 2018.
  • Inductive Effects in NMR

    • "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Medical Press.

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